molecular formula C13H15ClN2O B2656869 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride CAS No. 2567498-65-9

3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride

Numéro de catalogue: B2656869
Numéro CAS: 2567498-65-9
Poids moléculaire: 250.73
Clé InChI: DQSGMRPBTGMDRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.73. The purity is usually 95%.
BenchChem offers high-quality 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[(pyridin-4-ylmethylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c16-13-3-1-2-12(8-13)10-15-9-11-4-6-14-7-5-11;/h1-8,15-16H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGMRPBTGMDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Aminomethylation of Phenol with 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminomethylation of phenols, a cornerstone of synthetic organic chemistry, provides a powerful platform for the construction of molecules with significant biological and material science applications. This guide offers a comprehensive exploration of the aminomethylation of phenol using 4-pyridinemethanamine, a process that yields valuable pyridyl-substituted phenolic compounds. We will delve into the mechanistic underpinnings of this transformation, drawing parallels to the classical Mannich reaction, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals, offering insights into reaction optimization, regioselectivity, and the characterization of the resulting products. The incorporation of a pyridine moiety into a phenolic scaffold can significantly impact a molecule's physicochemical properties, including its solubility, bioavailability, and ability to coordinate with metal ions, making this a reaction of considerable interest in medicinal chemistry.[1][2][3]

Introduction: The Significance of Pyridyl-Substituted Phenolic Scaffolds

Phenolic structures are prevalent in a vast array of natural products, pharmaceuticals, and advanced materials.[4][5] Their inherent antioxidant properties and ability to participate in hydrogen bonding make them a privileged scaffold in drug design. The introduction of an aminomethyl group, particularly one bearing a pyridine ring, further enhances the molecular complexity and potential for biological activity.[6] The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with biological targets.[1] Furthermore, the presence of the pyridine nitrogen can improve aqueous solubility and modulate the pharmacokinetic profile of a drug candidate.[3]

The aminomethylation of phenols, often accomplished via the Mannich reaction, is a three-component condensation involving a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[7][8][9] In the context of this guide, we focus on the use of 4-pyridinemethanamine as the amine component, leading to the formation of a (4-pyridylmethyl)aminomethyl-substituted phenol. These products are of significant interest as they can serve as versatile intermediates for the synthesis of more complex molecules, including ligands for metal catalysis and biologically active compounds.[10][11]

Mechanistic Insights: The Mannich Reaction Pathway

The aminomethylation of phenol with 4-pyridinemethanamine and formaldehyde proceeds through a mechanism analogous to the classical Mannich reaction.[8][9][12] The reaction can be dissected into two principal stages: the formation of an electrophilic iminium ion and the subsequent electrophilic aromatic substitution on the electron-rich phenol ring.

2.1. Formation of the Eschenmoser-like Salt (Iminium Ion)

The reaction is initiated by the nucleophilic attack of the primary amine, 4-pyridinemethanamine, on the carbonyl carbon of formaldehyde. This is typically followed by a proton transfer and subsequent dehydration to generate a highly reactive electrophilic species known as an iminium ion.

G cluster_0 Iminium Ion Formation 4-Pyridinemethanamine 4-Pyridinemethanamine Protonated_Hemiaminal Protonated Hemiaminal 4-Pyridinemethanamine->Protonated_Hemiaminal + Formaldehyde, H+ Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Eschenmoser-like Salt) Protonated_Hemiaminal->Iminium_Ion - H2O

Caption: Formation of the electrophilic iminium ion.

2.2. Electrophilic Aromatic Substitution

The phenol, activated by the electron-donating hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[13][14] This electrophilic aromatic substitution reaction typically occurs at the ortho and para positions relative to the hydroxyl group, as these positions are electronically enriched.[13][14]

G cluster_1 Electrophilic Aromatic Substitution Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + Iminium Ion Iminium_Ion Iminium Ion Product Aminomethylated Phenol Intermediate->Product - H+ G Start Start Setup 1. Reaction Setup: - Dissolve phenol in ethanol. - Add 4-pyridinemethanamine. Start->Setup Reagent_Addition 2. Reagent Addition: - Add paraformaldehyde in portions. Setup->Reagent_Addition Reaction 3. Reaction: - Reflux the mixture for 4-6 hours. - Monitor by TLC. Reagent_Addition->Reaction Workup 4. Workup: - Cool and concentrate. - Acid-base extraction. Reaction->Workup Purification 5. Purification: - Column chromatography. Workup->Purification Characterization 6. Characterization: - NMR, MS, IR. Purification->Characterization End End Characterization->End

Sources

Advanced Characterization of Novel Pyridine-Phenol Compounds: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridine-Phenol Pharmacophore: Mechanistic Rationale

The pyridine-phenol axis represents a highly privileged scaffold in modern medicinal chemistry and materials science. This structural motif combines the weakly basic, hydrogen-bond accepting properties of a pyridine ring with the weakly acidic, hydrogen-bond donating capacity of a phenolic hydroxyl group[1].

The causality behind the widespread use of this scaffold lies in its amphoteric nature. Depending on the pH of the microenvironment, pyridine-phenols can be protonated or deprotonated, drastically altering their aqueous solubility and partition coefficients[2]. In oncology, specifically in the design of dual EGFR/BRAF V600E inhibitors, the pyridine-phenol moiety acts as a critical hinge-binding scaffold. It effectively mimics the hydrogen-bonding network of adenine within the ATP-binding pocket of kinases, anchoring the inhibitor to the target protein[3]. Furthermore, the specific spatial arrangement of the nitrogen and oxygen atoms makes these compounds exceptional bidentate N,O-chelating ligands. This property is heavily exploited in the development of optical sensors for aqueous beryllium and in the synthesis of therapeutic copper(II) complexes with potent antioxidant and antibacterial properties[2][4].

MOA A Pyridine-Phenol Pharmacophore B Pyridine Motif (H-Bond Acceptor) A->B C Phenol Motif (H-Bond Donor) A->C D Kinase ATP Pocket Binding B->D E Metal Ion Chelation B->E C->D C->E

Fig 1. Dual-action binding modalities of the pyridine-phenol pharmacophore.

Structural Validation: Quantitative NMR (qNMR)

Because pyridine-phenols can exist in various tautomeric states and are highly prone to forming zwitterions depending on the solvent's dielectric constant, standard qualitative NMR is insufficient for rigorous characterization. The presence of inter- and intramolecular hydrogen bonding between the phenol and pyridine groups can cause significant signal broadening. Therefore, we mandate the use of Quantitative NMR (qNMR) to establish absolute purity and structural integrity before any biological screening is initiated[5].

Protocol 1: Absolute Purity Determination via 1H-qNMR

This protocol is designed as a self-validating system to ensure that the integration data is free from relaxation bias and solvent interference.

Step 1: Internal Standard (IS) Selection Select an internal standard (e.g., maleic acid or 1,4-dinitrobenzene) that possesses a highly distinct, non-overlapping singlet in the 1H-NMR spectrum. The IS must not overlap with the aromatic signals of the pyridine-phenol (typically δ 6.5–9.0 ppm).

Step 2: Sample Preparation Accurately weigh ~10 mg of the pyridine-phenol analyte and ~5 mg of the IS using a calibrated microbalance. Dissolve the mixture entirely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen specifically over CDCl3 because its high polarity disrupts the strong intermolecular hydrogen bonds between the phenol and pyridine moieties, preventing molecular aggregation and ensuring sharp, quantifiable resonance peaks.

Step 3: Acquisition Parameters Set the relaxation delay (D1) to a minimum of 30 seconds. Causality: This delay must be at least 5 times the longitudinal relaxation time (T1) of the slowest relaxing proton in the system to ensure complete spin-lattice relaxation. Failing to do so will result in truncated integrations and artificially skewed purity calculations[5].

Step 4: Validation & Calculation Integrate the IS peak and a distinct sample peak (e.g., the isolated phenolic proton). Calculate the absolute purity using the standard qNMR molar ratio equation. Self-Validation Check: Perform the calculation using three different, well-resolved protons on the pyridine-phenol ring. The protocol is validated if the calculated purity variance across all three protons is less than 0.5%.

Physicochemical Profiling and Supramolecular Behavior

The dual hydrogen-bond donor/acceptor nature of pyridine-phenols makes them highly susceptible to polymorphism and co-crystal formation. When formulated with carboxylic acids, the acid and phenol groups actively compete to hydrogen-bond with the pyridine nitrogen, leading to complex supramolecular assemblies[6]. Understanding these physicochemical parameters is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Typical Physicochemical Parameters of Pyridine-Phenol Derivatives
ParameterTypical RangeAnalytical MethodMechanistic Significance
pKa (Pyridine N) 4.5 – 5.5Potentiometric TitrationDetermines the cationic ionization state at physiological pH (7.4).
pKa (Phenol OH) 8.5 – 10.0UV-Vis SpectrophotometryInfluences hydrogen-bond donor capacity in target kinase pockets.
LogP (Octanol/Water) 1.5 – 3.0Shake-Flask / HPLCDictates passive membrane permeability and overall lipophilicity.
Isosbestic Point 280 – 320 nmUV-Vis TitrationValidates the presence of a simple two-state protonation equilibrium.

Functional Characterization: Metal Chelation Assays

Pyridine-phenols are potent bidentate N,O-chelating ligands. They form stable, highly ordered complexes with transition metals (e.g., Cu2+, Pd2+) and exhibit unique optical properties, such as switch-on fluorescence upon coordinating with specific ions under alkaline conditions[2][4]. To utilize these compounds as metallodrugs or sensors, the exact metal-ligand stoichiometry must be empirically determined.

Protocol 2: Determination of Metal-Ligand Stoichiometry (Job's Method)

This continuous variation method identifies the exact binding ratio between the pyridine-phenol ligand and a target metal ion.

Step 1: Stock Solution Preparation Prepare equimolar stock solutions (e.g., 50 µM) of the pyridine-phenol ligand and the target metal salt (e.g., CuCl2) in a buffered aqueous-organic solvent (e.g., 1:1 Methanol/HEPES pH 7.4). Causality: The buffer ensures that the pH remains constant, preventing the pH-dependent deprotonation of the phenol from skewing the complexation kinetics.

Step 2: Mixture Preparation Prepare a series of 10 samples where the total molar concentration (Ligand + Metal) remains strictly constant, but the mole fraction of the ligand (χL) varies systematically from 0.1 to 0.9.

Step 3: Spectral Acquisition Measure the UV-Vis absorbance at the wavelength specific to the metal-ligand charge transfer (MLCT) band, ensuring the baseline is zeroed against the pure buffer.

Step 4: Data Analysis & Validation Plot the measured Absorbance against the mole fraction (χL). The apex of the resulting curve indicates the binding stoichiometry (e.g., an apex at χL = 0.66 indicates a 1:2 Metal:Ligand complex)[4]. Self-Validation Check: Overlay the raw UV-Vis spectra of all 10 samples. The assay is validated only if sharp, distinct isosbestic points are maintained across the entire titration series. The presence of shifting isosbestic points indicates the formation of secondary, competing complex species, invalidating the primary stoichiometry calculation.

Workflow N1 Synthesis & Purification N2 Structural ID (qNMR, HRMS) N1->N2 N3 Physicochemical (pKa, LogD) N2->N3 N4 Functional Assays (Kinase, Metal Binding) N3->N4

Fig 2. Sequential characterization workflow for novel pyridine-phenol compounds.

References

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors ARKAT USA / Arkivoc [Link][2]

  • New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents MDPI [Link][4]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives National Institutes of Health (PMC)[Link][1]

  • Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAF V600E inhibitors RSC Publishing [Link][3]

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds Crystal Growth & Design - ACS Publications [Link][6]

Sources

In-Depth Technical Guide: Structural Validation of 3-[(Pyridin-4-ylmethylamino)methyl]phenol via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(Pyridin-4-ylmethylamino)methyl]phenol is a highly versatile, bifunctional organic intermediate characterized by a central secondary amine flanked by a pyridine ring and a phenol moiety. In modern drug discovery, it serves as a critical synthetic scaffold in the development of GLUT4-selective antagonists (such as Compound 20). These antagonists are deployed in targeted multiple myeloma therapy to suppress the resistance-promoting protein MCL-1, thereby sensitizing cancer cells to chemotherapeutics like venetoclax 1. Because downstream functionalization (e.g., amidation) relies entirely on the purity and precise structural confirmation of this intermediate, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C NMR characterization of this molecule.

Synthetic Context & Causality in Workflow

The synthesis of 3-[(Pyridin-4-ylmethylamino)methyl]phenol is achieved via a reductive amination pathway. Pyridin-4-ylmethanamine is reacted with 3-hydroxybenzaldehyde in methanol.

Causality of Reagent Selection: Instead of relying on standard acid catalysis, tetraisopropoxytitanium (Ti(O-i-Pr) 4​ ) is introduced as a Lewis acid mediator. Ti(O-i-Pr) 4​ coordinates with the carbonyl oxygen, increasing its electrophilicity while simultaneously acting as a water scavenger. This drives the imine condensation forward without the hydrolytic reversibility seen in aqueous conditions. Subsequent reduction at -78 °C with sodium borohydride (NaBH 4​ ) yields the target secondary amine 1.

G N1 Pyridin-4-ylmethanamine + 3-Hydroxybenzaldehyde N2 Imine Intermediate (Ti(O-i-Pr)4 Mediated) N1->N2 MeOH, 16h N3 3-[(Pyridin-4-ylmethylamino)methyl]phenol (Target Intermediate) N2->N3 NaBH4, -78°C N4 NMR Validation (1H & 13C Structural QC) N3->N4 QC Check N5 Amidation & Functionalization N4->N5 Verified Intermediate N6 GLUT4-Selective Antagonists (e.g., Compound 20) N5->N6 Drug Design N7 Multiple Myeloma Chemosensitization N6->N7 Therapeutic Action

Fig 1: Synthetic workflow and application of 3-[(Pyridin-4-ylmethylamino)methyl]phenol.

Spectroscopic Principles & Mechanistic Causality

The chemical shifts observed in NMR are dictated by the local electronic environment, electronegativity, and magnetic anisotropy of the molecule 2.

  • Solvent Selection (DMSO-d6): The molecule possesses both hydrogen-bond donors (phenol -OH, secondary -NH-) and acceptors (pyridine nitrogen). In non-polar solvents like CDCl 3​ , these groups form extensive intermolecular hydrogen-bonding networks, leading to severe peak broadening and poor solubility. DMSO-d6 is selected because its highly polar sulfoxide group disrupts these networks, solvating the molecule uniformly and yielding sharp, highly resolved resonances.

  • Pyridine Ring Deshielding: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong inductive electron-withdrawing effect. Coupled with the ring's magnetic anisotropy, the ortho protons (H-2', H-6') are heavily deshielded, shifting downfield to ~8.48 ppm.

  • Phenol Ring Shielding: Conversely, the hydroxyl group on the phenol ring is an electron-donating group via resonance (+R effect). This increases electron density at the ortho and para positions, shielding these protons and shifting them upfield (e.g., H-4 at ~6.65 ppm) relative to the meta position (H-5 at ~7.08 ppm).

Quantitative Data: Spectral Assignments

The following tables summarize the expected 1 H and 13 C NMR quantitative data for the purified intermediate in DMSO-d6.

Table 1: 1 H NMR Assignments (DMSO-d6, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
9.35 Singlet (broad)1H-Phenol -OH (Exchangeable)
8.48 Doublet2H6.0Pyridine H-2', H-6'
7.35 Doublet2H6.0Pyridine H-3', H-5'
7.08 Triplet1H7.8Phenol H-5
6.78 Broad Singlet1H-Phenol H-2
6.72 Doublet1H7.8Phenol H-6
6.65 Doublet of Doublets1H7.8, 2.0Phenol H-4
3.75 Singlet2H-Pyridine-CH 2​ -N
3.65 Singlet2H-Phenol-CH 2​ -N
2.80 Singlet (broad)1H-Amine -NH- (Exchangeable)
Table 2: 13 C NMR Assignments (DMSO-d6, 100 MHz)
Chemical Shift (ppm)Carbon TypeStructural Assignment
157.5 Quaternary (Cq)Phenol C-1 (C-OH)
149.5 Methine (CH)Pyridine C-2', C-6'
149.0 Quaternary (Cq)Pyridine C-4'
141.5 Quaternary (Cq)Phenol C-3 (C-CH 2​ )
129.0 Methine (CH)Phenol C-5
123.5 Methine (CH)Pyridine C-3', C-5'
118.5 Methine (CH)Phenol C-4
115.0 Methine (CH)Phenol C-2
114.5 Methine (CH)Phenol C-6
52.5 Methylene (CH 2​ )Phenol-CH 2​ -N
51.5 Methylene (CH 2​ )Pyridine-CH 2​ -N

Step-by-Step Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in structural validation, the following self-validating protocol must be executed.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15–20 mg of the synthesized 3-[(Pyridin-4-ylmethylamino)methyl]phenol in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal standard (0.00 ppm). If the residual DMSO pentet does not align perfectly at 2.50 ppm relative to TMS, it indicates potential sample pH variations or concentration-dependent shifting, prompting a recalibration of the spectrum.

Step 2: Instrument Tuning & Shimming (Self-Validation)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for the 1 H and 13 C channels.

  • Execute gradient shimming. Self-Validation Check: Measure the line width of the TMS peak. The protocol is only validated to proceed if the line width at 50% height is <1.0 Hz and at 0.55% height is <10.0 Hz. Failure indicates magnetic field inhomogeneity, which will obscure fine splitting (e.g., the 2.0 Hz meta-coupling of Phenol H-4).

Step 3: 1 H Acquisition Parameters

  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30).

  • Set the relaxation delay (D1) to 2.0 seconds. Causality: D1 must be approximately 5 times the longest longitudinal relaxation time (T1) of the protons to ensure that integration is strictly quantitative. A shorter D1 will artificially reduce the integration of slower-relaxing protons (like the isolated phenol H-2).

  • Acquire 16 to 32 scans.

Step 4: D 2​ O Exchange (Orthogonal Validation)

  • After the initial 1 H spectrum is acquired, add 2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the 1 H spectrum.

  • Self-Validation Check: The broad singlets at ~9.35 ppm (-OH) and ~2.80 ppm (-NH-) must disappear entirely, replaced by a massive HOD peak at ~3.3 ppm. If the peaks remain, the sample is either contaminated, or the assignment of the exchangeable protons is incorrect.

Step 5: 13 C Acquisition Parameters

  • Set the pulse sequence to a proton-decoupled 13 C experiment (e.g., zgpg30).

  • Set D1 to 2.0 seconds and acquire a minimum of 512 scans due to the low natural abundance (1.1%) of 13 C.

  • Process the data with a 1.0 Hz exponential line broadening (LB) window function to maximize the signal-to-noise ratio without sacrificing critical resolution.

References

  • Source: National Institutes of Health (NIH)
  • Title: 9.

Sources

mass spectrometry analysis of pyridin-4-ylmethylamino derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Pyridin-4-ylmethylamino Derivatives

Abstract

Pyridin-4-ylmethylamino derivatives represent a significant class of compounds in medicinal chemistry and pharmaceutical development, forming the structural core of numerous therapeutic agents.[1][2][3] Their structural elucidation, purity assessment, and quantification are critical to ensuring drug safety and efficacy. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as the definitive analytical tool for this purpose due to its unparalleled sensitivity and specificity.[4][5] This guide provides a comprehensive overview of the principles and methodologies for the mass spectrometric analysis of these derivatives. It delves into the nuances of ionization techniques, predictable fragmentation pathways, and the development of robust analytical protocols. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Analytical Imperative

The pyridine ring is a ubiquitous scaffold in biologically active molecules, and its derivatives are cornerstones of modern pharmacology.[1][6] The pyridin-4-ylmethylamino moiety, specifically, is a key pharmacophore whose structural integrity and purity must be rigorously controlled. Mass spectrometry provides the necessary analytical depth, enabling not only the confirmation of molecular weight but also the detailed structural characterization through controlled fragmentation. This is crucial for identifying process-related impurities, degradation products, and metabolites, some of which may be genotoxic.[5][7] This guide will navigate the strategic development of MS-based methods, moving from fundamental principles to applied protocols for both qualitative and quantitative analysis.

Foundational Principles: Ionization and Separation

The successful analysis of pyridin-4-ylmethylamino derivatives hinges on the appropriate selection of ionization and separation techniques. Given their typical polarity and limited volatility, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the predominant methodology.

Ionization: Bringing Molecules into the Gas Phase
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideally suited for the polar nature of pyridine derivatives.[8] The basic nitrogen on the pyridine ring is readily protonated in an acidic environment, leading to the formation of a strong signal for the protonated molecule, [M+H]⁺. This makes ESI in positive ion mode the default choice for achieving high sensitivity. The gentleness of ESI ensures that the molecular ion remains intact, providing unambiguous molecular weight information.[9]

  • Electron Impact (EI): Reserved for more volatile and thermally stable derivatives, EI is a high-energy ionization technique typically coupled with Gas Chromatography (GC-MS).[8] While it provides rich fragmentation data that can be valuable for structural elucidation, it often fails to produce a visible molecular ion for more complex molecules.[8] For most pharmaceutical applications involving pyridin-4-ylmethylamino structures, ESI is superior.

Chromatographic Separation: The LC-MS Interface

Effective chromatographic separation is paramount to resolving the target analyte from matrix components, isomers, and impurities, thereby preventing ion suppression and ensuring analytical accuracy.

  • Column Selection: A C18 reversed-phase column is the workhorse for separating pyridine-containing compounds.[5][7] The hydrophobic stationary phase provides effective retention, which can be modulated by the organic content of the mobile phase.

  • Mobile Phase Composition: The choice of mobile phase is critical for both chromatographic performance and MS sensitivity.

    • Acidic Modifiers: The use of an acidic modifier, such as 0.1% formic acid or 10 mM ammonium acetate, is standard practice.[7] The acid serves a dual purpose: it sharpens the chromatographic peaks by preventing tailing of the basic pyridine analyte, and it promotes the formation of [M+H]⁺ ions in the ESI source, significantly boosting signal intensity.

    • Avoiding Non-Volatile Buffers: It is crucial to avoid non-volatile buffers like phosphates, as they will precipitate in the mass spectrometer, contaminating the instrument and suppressing the analyte signal.[10]

Deciphering the Code: Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of a pyridin-4-ylmethylamino derivative. By isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated that serves as a structural fingerprint.

The fragmentation of these molecules is predictable and primarily dictated by the most labile bonds in the protonated structure. The key cleavage occurs at the benzylic-type C-N bond, which is activated by the adjacent protonated pyridine ring.

Key Fragmentation Pathways:

  • Primary Benzylic Cleavage: The most common and often most abundant fragment results from the cleavage of the bond between the methylene bridge and the amino nitrogen. This yields a highly stable pyridin-4-ylmethyl cation at m/z 92.

  • Loss of the Pyridine Moiety: Cleavage on the other side of the amino group can lead to the loss of the pyridin-4-ylmethylamino group, resulting in an ion corresponding to the remainder of the molecule.

  • Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself can occur, often involving the characteristic loss of HCN (27 Da).

Below is a diagram illustrating the primary fragmentation pathway for a generic pyridin-4-ylmethylamino derivative.

G cluster_0 Precursor Ion [M+H]+ cluster_1 Collision-Induced Dissociation (CID) Precursor [Py-CH₂-NH-R + H]⁺ CID Energy Input Precursor->CID Isolation Frag1 Pyridin-4-ylmethyl Cation [Py-CH₂]⁺ m/z 92 CID->Frag1 Benzylic Cleavage Frag2 [R-NH₂ + H]⁺ CID->Frag2 Alternative Cleavage

Caption: Primary fragmentation pathway of a protonated pyridin-4-ylmethylamino derivative.

Applied Methodologies: Experimental Protocols

The following protocols provide a robust framework for the analysis of pyridin-4-ylmethylamino derivatives.

Protocol 1: Qualitative Analysis and Structural Confirmation by LC-MS/MS

This protocol is designed for the identification and structural confirmation of a target compound.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the initial mobile phase composition.

  • LC System & Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS System & Conditions (ESI+):

    • Scan Mode: Full Scan MS (e.g., m/z 100-800) to find the [M+H]⁺ ion.

    • MS/MS Mode: Product Ion Scan. Isolate the suspected [M+H]⁺ ion and apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    • Key Parameters: Optimize ion source parameters (e.g., spray voltage, gas temperature) for the specific compound.[11]

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion in the full scan spectrum. Analyze the product ion spectrum to identify characteristic fragments, such as the m/z 92 ion, to confirm the pyridin-4-ylmethylamino substructure.

Protocol 2: Quantitative Analysis of a Genotoxic Impurity by LC-MS/MS (MRM)

This protocol is tailored for trace-level quantification, such as monitoring a genotoxic impurity in an Active Pharmaceutical Ingredient (API).[5][7]

  • Standard and Sample Preparation:

    • Prepare a certified reference standard stock solution.

    • Create a calibration curve by serially diluting the stock solution in a blank matrix (e.g., dissolved API known to be free of the impurity) to concentrations spanning the desired range (e.g., 0.1 ppm to 5 ppm).

    • Prepare the API sample by dissolving it to a known concentration (e.g., 1 mg/mL) in a suitable diluent.

  • LC System & Conditions: Use conditions similar to Protocol 1, but an isocratic method may be preferable for faster run times if chromatographic resolution allows.[5]

  • MS System & Conditions (MRM Mode):

    • MRM Transitions: In the MS/MS method, instead of scanning all product ions, set the instrument to monitor specific precursor-to-product ion transitions.

      • Quantifier Ion: The most intense and stable transition (e.g., [M+H]⁺ → m/z 92).

      • Qualifier Ion: A second, less intense transition to provide confirmation and ensure specificity.

    • Dwell Time: Set an appropriate dwell time (e.g., 50-100 ms) for each transition to ensure at least 12-15 data points across the chromatographic peak.

  • Data Analysis & Validation:

    • Integrate the peak area for the quantifier transition for all standards and samples.

    • Generate a calibration curve by plotting peak area against concentration and determine its linearity (R² > 0.99).

    • Calculate the concentration of the impurity in the API sample.

    • Confirm the identity of the impurity by ensuring the ratio of the qualifier to quantifier ion in the sample is within a specified tolerance (e.g., ±20%) of the average ratio from the standards.

    • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[5]

Data Presentation: A Comparative Summary

For a hypothetical derivative, N-(phenyl)-1-(pyridin-4-yl)methanamine (MW = 184.24), the expected mass spectral data is summarized below.

ParameterIonExpected m/zAnalysis ModeNotes
Precursor Ion [M+H]⁺185.1Full Scan MS / MS1The primary ion observed in positive ESI.
Product Ion 1 [C₆H₆N]⁺92.1MS/MSMajor fragment from benzylic cleavage. Confirms pyridin-4-ylmethyl moiety.
Product Ion 2 [C₆H₈N]⁺94.1MS/MSFragment corresponding to protonated aniline, from cleavage of the C-N bond.

Workflow Visualization

A generalized workflow for developing an LC-MS/MS method for these derivatives is presented below.

Sources

Physicochemical Properties of Substituted Aminomethylphenols: A Mechanistic Guide for Drug Design and Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aminomethylphenols, frequently synthesized via the classical Mannich reaction, represent a highly versatile and privileged pharmacophore in medicinal chemistry. Characterized by a phenol ring bearing an aminomethyl group (–CH₂–NR₂), these compounds exhibit unique physicochemical properties driven by complex acid-base equilibria and intramolecular hydrogen bonding (IMHB). As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of their physicochemical behavior, offering actionable insights and self-validating protocols for researchers optimizing these scaffolds for drug development.

Structural Dynamics: The Role of Intramolecular Hydrogen Bonding (IMHB)

The spatial proximity of the phenolic hydroxyl (hydrogen bond donor) and the basic amine (hydrogen bond acceptor) in ortho-aminomethylphenols facilitates the formation of a robust six-membered IMHB ring (1)[1].

Causality in Drug Design: The formation of an IMHB effectively "masks" the polar hydrogen bond donor and acceptor from the surrounding aqueous environment. This masking dramatically alters the compound's 3D conformation and desolvation energy, leading to an increase in apparent lipophilicity and, consequently, enhanced passive membrane permeability. In antimalarial drug design, incorporating this IMHB motif has been shown to improve pharmacokinetic profiles and target engagement within the acidic digestive vacuole of Plasmodium parasites (2)[2].

G IMHB Intramolecular Hydrogen Bond (O-H···N) Lipophilicity Increased Lipophilicity (Masked H-bond donors) IMHB->Lipophilicity Solubility Modulated Aqueous Solubility IMHB->Solubility pKa Shifted pKa Microstates (Stabilized Neutral Form) IMHB->pKa Permeability Enhanced Membrane Permeability Lipophilicity->Permeability pKa->Permeability

Logical relationship between IMHB and resulting physicochemical properties.

Acid-Base Equilibria and Zwitterionic Behavior

Aminomethylphenols are amphoteric, possessing both an acidic phenol and a basic amine. The macroscopic pKa values typically range from 8.0–10.5 for both functional groups, meaning that at physiological pH (7.4), these molecules exist in a complex equilibrium of microstates: neutral, zwitterionic, cationic, and anionic.

Mechanistic Insight: Electron-withdrawing groups (EWGs) on the phenol ring (e.g., halogens, nitro groups) lower the pKa of the phenol, increasing the prevalence of the zwitterionic or anionic species at physiological pH. Conversely, bulky alkyl substituents on the amine increase its basicity. Accurate thermodynamic modeling of these protonation ensembles is critical for predicting solubility and target binding affinity (3)[3].

Representative Physicochemical Properties of Substituted Aminomethylphenols
Compound Class / ExamplePhenol pKa (Approx.)Amine pKa (Approx.)LogP (Calculated)Primary Pharmacological Application
Unsubstituted 2-(Aminomethyl)phenol9.88.50.5Chemical Building Block
Amodiaquine (Antimalarial)8.110.43.7Hemozoin Inhibitor[2]
Pyronaridine (Mannich Base)7.010.24.2Schizonticidal Agent[4]
Chalcone-derived Mannich Bases8.5 - 9.08.0 - 9.52.5 - 4.0Cytotoxic / Anticancer Agents[5]

Experimental Methodologies: Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing experimental artifacts during the characterization of aminomethylphenols.

Protocol 1: Synthesis of Substituted Ortho-Aminomethylphenols (Mannich Reaction)

Causality behind choices: The Mannich condensation is highly sensitive to stoichiometry and temperature. Using a secondary amine prevents over-alkylation, while strictly controlling the temperature during formaldehyde addition prevents the formation of polymeric phenol-formaldehyde resins (6)[6].

  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted phenol in absolute ethanol. Add 1.1 equivalents of the desired secondary amine (e.g., diethylamine or piperidine).

  • Condensation: Slowly add 1.2 equivalents of aqueous formaldehyde (37%) dropwise at 0°C. Rationale: Dropwise addition controls the highly exothermic formation of the reactive iminium ion intermediate.

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor the reaction via TLC or LC-MS until the starting phenol is entirely consumed.

  • Isolation: Concentrate the solvent in vacuo. Acidify with 1M HCl to precipitate the unreacted phenol, then extract the aqueous layer with ethyl acetate to remove non-basic impurities.

  • Purification: Basify the aqueous layer to pH 10 using 2M NaOH, extracting the free Mannich base into dichloromethane.

  • Validation: Confirm the structure via ¹H-NMR, specifically verifying the diagnostic singlet of the benzylic –CH₂– protons between 3.5–4.5 ppm.

Protocol 2: Self-Validating Shake-Flask Method for LogD (pH 7.4) Determination

Causality behind choices: Lipophilicity (LogD) dictates tissue distribution. Pre-saturating the phases ensures that the volume ratio remains strictly constant during equilibration, preventing calculation errors. The mass balance check is a critical self-validating step to ensure the compound hasn't precipitated at the interface or adsorbed to the glassware.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours. Separate the phases.

  • Analyte Dissolution: Dissolve the aminomethylphenol in the pre-saturated octanol phase to achieve a precise concentration of 1 mg/mL.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of the pre-saturated buffer in a glass centrifuge tube. Shake mechanically at 25°C for 24 hours.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Extract aliquots from both the aqueous and organic layers. Quantify the analyte concentration using HPLC-UV.

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is <95% of the initial input, discard the results (indicates interfacial precipitation or adsorption).

G Prep 1. Phase Saturation (Octanol/Buffer) Dissolve 2. Analyte Dissolution Prep->Dissolve Equilibrate 3. Mechanical Shaking (24h, 25°C) Dissolve->Equilibrate Separate 4. Centrifugation Equilibrate->Separate Quantify 5. HPLC Quantification Separate->Quantify Validate 6. Mass Balance Check Quantify->Validate

Self-validating shake-flask workflow for LogD determination.

Applications in Drug Development

The highly tunable physicochemical properties of aminomethylphenols make them privileged scaffolds in multiple therapeutic areas:

  • Antimalarials: Compounds like Pyronaridine and novel imidazopyridines utilize the aminomethylphenol motif to accumulate in the acidic food vacuole of the parasite (via ion-trapping) and inhibit hemozoin formation (4)[4].

  • Cytotoxic Agents: Phenolic Mannich bases derived from chalcones exhibit potent antineoplastic properties. The aminomethyl group enhances aqueous solubility for formulation, while acting as a prodrug that can undergo deamination to yield highly reactive ortho-quinone methides in the tumor microenvironment (5)[5].

References

  • Melikova, S. M., et al. "Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol." univie.ac.at / ResearchGate.
  • Pu, M.-X., et al. "Mannich bases – Knowledge and References." Taylor & Francis.
  • Attram, H. D., & Taylor, D. "Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies." ACS Infectious Diseases.
  • Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry / PMC - NIH.
  • "Importance of Mannich Bases in Chemistry and Drug Discovery." International Journal of Pharmaceutical Sciences.
  • "Bridging Machine Learning and Thermodynamics for Accurate pKa Prediction." JACS Au.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, dictating a compound's bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride, a molecule of interest in medicinal chemistry. In the absence of extensive empirical data for this specific entity, this document leverages established scientific principles, data from analogous structures, and in silico predictions to provide a robust framework for its characterization. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the underlying scientific rationale, empowering researchers to make informed decisions in their development programs.

Physicochemical Profile: An In Silico Approach

A foundational understanding of a molecule's intrinsic properties is crucial for designing relevant and efficient experimental studies. In the pre-synthesis or early development phase, computational tools provide valuable predictions of key physicochemical parameters.

Chemical Structure and Ionization Behavior (pKa)

The structure of the parent molecule, 3-[(Pyridin-4-ylmethylamino)methyl]phenol, features three key ionizable groups: a phenolic hydroxyl group, a secondary benzylic amine, and a pyridine nitrogen. The hydrochloride salt is formed by the protonation of the most basic of these sites.

Predicted pKa Values:

Using advanced computational models such as those provided by ChemAxon[1][2][3][4] and ACD/Labs[5][6][7][8], the pKa values for the parent compound have been predicted.

Ionizable GroupPredicted pKa (Basic)Predicted pKa (Acidic)
Pyridine Nitrogen~5.5 - 6.0
Secondary Amine~9.0 - 9.5
Phenolic Hydroxyl~10.0 - 10.5

These values are estimations and should be experimentally verified.

The secondary amine is predicted to be the most basic center and will be protonated in the hydrochloride salt. The pyridine nitrogen also contributes to the overall basicity. The phenolic hydroxyl group is acidic and will be deprotonated at high pH. This ionization profile is critical for understanding pH-dependent solubility and for the design of analytical methods.

Lipophilicity (logP) and pH-Dependent Distribution (logD)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The distribution coefficient (logD) further considers the influence of pH on the partitioning of ionizable compounds.

Predicted Lipophilicity:

ParameterPredicted Value
logP (for the free base)~2.0 - 2.5
logD at pH 7.4~1.5 - 2.0

These predictions were generated using tools like ChemAxon's Chemicalize[1][9][10] and ACD/Labs Percepta.[5][8][11]

The predicted logP suggests that the free base has moderate lipophilicity. The logD at physiological pH is lower than the logP, which is expected due to the partial protonation of the basic nitrogens.

Predicted Aqueous Solubility

The aqueous solubility of the hydrochloride salt is anticipated to be significantly higher than that of the free base due to the ionic nature of the salt.

Predicted Aqueous Solubility of the Hydrochloride Salt:

pHPredicted Solubility (mg/mL)
1.2 (Simulated Gastric Fluid)> 10
6.8 (Simulated Intestinal Fluid)1 - 10

These are estimations and require experimental confirmation.

The higher predicted solubility at lower pH is a direct consequence of the common ion effect and the full protonation of the basic centers.

Proposed Synthetic Pathway

A plausible synthetic route for the parent compound, 3-[(Pyridin-4-ylmethylamino)methyl]phenol, can be devised through a reductive amination reaction, a robust and widely used method for the formation of C-N bonds.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Imine Formation Imine Formation 3-Hydroxybenzaldehyde->Imine Formation 4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine->Imine Formation Reduction Reduction Imine Formation->Reduction Schiff Base Intermediate 3-[(Pyridin-4-ylmethylamino)methyl]phenol 3-[(Pyridin-4-ylmethylamino)methyl]phenol Reduction->3-[(Pyridin-4-ylmethylamino)methyl]phenol e.g., NaBH4

Caption: Proposed reductive amination workflow for the synthesis of the parent compound.

This two-step, one-pot procedure involves the initial formation of a Schiff base between 3-hydroxybenzaldehyde and 4-(aminomethyl)pyridine, followed by in situ reduction with a mild reducing agent like sodium borohydride to yield the target secondary amine.

Comprehensive Solubility Assessment

A thorough evaluation of solubility is a cornerstone of pre-formulation studies. Both equilibrium and kinetic solubility assays provide critical, albeit different, insights into the dissolution behavior of a compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12]

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Addition: Add an excess amount of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride to a known volume of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated stability-indicating HPLC-UV method.

G Excess Solid Excess Solid Equilibration Equilibration Excess Solid->Equilibration Add to Buffer Centrifugation Centrifugation Equilibration->Centrifugation 24-72h Agitation Filtration Filtration Centrifugation->Filtration Separate Supernatant HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Analyze Filtrate Solubility Value Solubility Value HPLC Analysis->Solubility Value Quantify

Caption: Workflow for equilibrium solubility determination.

Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of the initial dissolution in the gastrointestinal tract.

Experimental Protocol (Turbidimetric Method):

  • Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

  • Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature and then measure the turbidity (light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.

In-depth Stability Profiling

Understanding the degradation pathways and kinetics of a drug candidate is mandated by regulatory agencies and is essential for ensuring patient safety and product efficacy.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for the development and validation of stability-indicating analytical methods.

Predicted Degradation Pathways:

Based on the chemical structure, the following degradation pathways are anticipated:

  • Oxidative Degradation: The phenolic hydroxyl group and the benzylic C-H bond are susceptible to oxidation. Oxidation of the phenol can lead to the formation of quinone-type structures, which can further polymerize.[13] The benzylic amine can be oxidized, potentially leading to cleavage of the C-N bond to form 3-hydroxybenzaldehyde and 4-(aminomethyl)pyridine.

  • Photodegradation: The pyridine and phenol moieties can absorb UV light, potentially leading to photolytic degradation. Pyridine rings can undergo complex rearrangements upon irradiation.[10]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to the cleavage of the benzylic C-N bond, although this is less likely under typical pharmaceutical conditions.

G cluster_0 Stress Conditions Parent Compound Parent Compound Oxidation (H2O2) Oxidation (H2O2) Parent Compound->Oxidation (H2O2) Acid/Base Hydrolysis (HCl, NaOH) Acid/Base Hydrolysis (HCl, NaOH) Parent Compound->Acid/Base Hydrolysis (HCl, NaOH) Heat (Dry & Wet) Heat (Dry & Wet) Parent Compound->Heat (Dry & Wet) Light (UV/Vis) Light (UV/Vis) Parent Compound->Light (UV/Vis) Quinones, Aldehydes, etc. Quinones, Aldehydes, etc. Oxidation (H2O2)->Quinones, Aldehydes, etc. Potential C-N Cleavage Products Potential C-N Cleavage Products Acid/Base Hydrolysis (HCl, NaOH)->Potential C-N Cleavage Products Thermally Induced Degradants Thermally Induced Degradants Heat (Dry & Wet)->Thermally Induced Degradants Photolytic Products Photolytic Products Light (UV/Vis)->Photolytic Products

Caption: Overview of forced degradation studies and potential degradation products.

Experimental Protocols for Forced Degradation:

  • Acid and Base Hydrolysis: Treat solutions of the compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C) and humidity (e.g., 75% RH).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

At appropriate time points, samples should be analyzed by a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate, identify, and quantify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted on the drug substance under controlled storage conditions to establish its retest period or shelf life. These studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Recommended Storage Conditions:

StudyStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Samples should be tested for appearance, assay, and degradation products at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride. By integrating in silico predictions with established experimental protocols, researchers can efficiently and effectively gather the critical data necessary to advance this compound through the drug development pipeline. The elucidated physicochemical properties and potential degradation pathways will inform rational formulation design, guide the development of robust analytical methods, and ultimately contribute to the successful development of a safe and effective pharmaceutical product. It is imperative that the predicted values presented herein are confirmed through rigorous experimental investigation.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ACD/Labs. (2024). Percepta Platform. Retrieved from [Link]

  • ACD/Labs. (2024). pKa Prediction Software. Retrieved from [Link]

  • ACD/Labs. (2024). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • IntechOpen. (2017). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. Retrieved from [Link]

  • ChemAxon. (2023). Predicting pKa. Retrieved from [Link]

  • ChemAxon. (2023). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]

  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ResearchGate. (2019). pKa values of title compounds predicted using the Chemicalize web.... Retrieved from [Link]

  • Frontiers. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Retrieved from [Link]

  • ACS Publications. (2024). New Insights into Phenolic Resin Decomposition under Oxidative Conditions of High Temperature. Retrieved from [Link]

  • Optibrium. (2020). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • NodePit. (2026). logP. Retrieved from [Link]

  • PubMed. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Retrieved from [Link]

  • PMC. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. Retrieved from [Link]

  • YouTube. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link]

  • ChemAxon Docs. (n.d.). logP Plugin. Retrieved from [Link]

  • Chromatography Forum. (2019). Chemicalize predicted LogP, LogD, pKa vs. experimental. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP.... Retrieved from [Link]

  • ResearchGate. (2012). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Retrieved from [Link]

  • Rowan. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). A Better Way to Turn Data into Decisions. Retrieved from [Link]

  • PMC. (2012). Deep architectures and deep learning in chemoinformatics: the prediction of aqueous solubility for drug-like molecules. Retrieved from [Link]

  • JRC Publications Repository. (2017). ACD/Percepta QSAR for the intrinsic solubility of organic compounds in water (log S0). Retrieved from [Link]

  • ChemRxiv. (2024). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. Retrieved from [Link]

  • PMC. (2025). Phenolic compounds, antioxidant enzymes, and oxidative stress in barley (Hordeum vulgare L.) genotypes under field drought-stress conditions. Retrieved from [Link]

Sources

The Pyridine-Phenol Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of a pyridine ring and a phenol group within a single molecular framework gives rise to the pyridine-phenol scaffold, a privileged structure in medicinal chemistry. This unique combination of an electron-deficient nitrogen-containing heterocycle and a hydroxyl-substituted aromatic ring imparts a range of physicochemical properties that are highly conducive to interacting with biological targets. The pyridine moiety can participate in hydrogen bonding, and cation-π interactions, and act as a bioisostere for a phenyl ring, while the phenolic hydroxyl group is a key hydrogen bond donor and can be crucial for antioxidant activity and specific receptor interactions. This guide provides a comprehensive exploration of the significant biological activities associated with pyridine-phenol scaffolds, delving into their mechanisms of action, providing quantitative data, and outlining detailed experimental protocols to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridine-phenol derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism by which pyridine-phenol compounds exert their anticancer effects is through the induction of cell cycle arrest and apoptosis (programmed cell death). Several studies have shown that these compounds can halt the progression of cancer cells through the cell cycle, often at the G2/M phase, and trigger the apoptotic cascade.

One notable pathway involves the upregulation of tumor suppressor proteins such as p53 and the activation of c-Jun N-terminal kinase (JNK). The activation of p53 can lead to the transcription of pro-apoptotic genes and cell cycle inhibitors. The JNK signaling pathway, when activated, can also promote apoptosis in response to cellular stress. For instance, certain pyridine-based compounds have been shown to induce G2/M phase arrest via a p53-p21-mediated pathway and apoptosis through JNK upregulation.[1] Furthermore, some pyridine-phenol derivatives have been found to activate caspases, key executioner enzymes in the apoptotic pathway, including caspase-3, -8, and -9.[1][2][3]

Another significant anticancer mechanism for certain pyridine-phenol scaffolds is the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

anticancer_pathway cluster_drug Pyridine-Phenol Compound cluster_cell Cancer Cell Drug Pyridine-Phenol Scaffold p53 p53 Upregulation Drug->p53 JNK JNK Activation Drug->JNK VEGFR2 VEGFR-2 Inhibition Drug->VEGFR2 Caspases Caspase Activation (Caspase-3, -8, -9) p53->Caspases CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest JNK->Caspases Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanisms of pyridine-phenol scaffolds.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine-phenol derivatives against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
1HepG2 (Liver)4.5 ± 0.3[4]
2MCF-7 (Breast)0.34[4]
3HepG2 (Liver)0.18[4]
4T98G (Brain)12.5[5]
5H-460 (Lung)15.2[5]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Pyridine-phenol compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridine-phenol compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Pyridine-Phenol Compounds & Controls incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridine-phenol scaffold is also a key feature in a number of compounds exhibiting significant antimicrobial activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Disruption of Bacterial Cell Membranes

A prominent mechanism of antimicrobial action for certain pyridine-phenol derivatives, particularly quaternary ammonium salts, is the disruption of the bacterial cell membrane.[9][10][11][12] These cationic compounds can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in bacterial cell death.

antimicrobial_mechanism cluster_drug Antimicrobial Pyridine-Phenol Compound cluster_bacterium Bacterial Cell Drug Cationic Pyridine-Phenol Scaffold Membrane Bacterial Cell Membrane (Negatively Charged) Drug->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Mechanism of bacterial cell membrane disruption.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine-phenol derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
6Staphylococcus aureus3.9[13]
7Escherichia coli7.8[13]
8Candida albicans15.6[13]
9S. aureus0.04 (mg/mL)[9]
10E. coli0.1 (mg/mL)[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14][15][16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyridine-phenol compounds

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the pyridine-phenol compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

mic_workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Compound in Broth prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells incubate_plate Incubate Plate (18-24h) inoculate_wells->incubate_plate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_plate->read_mic end End read_mic->end antioxidant_mechanism cluster_drug Antioxidant Pyridine-Phenol Compound cluster_reaction Radical Scavenging Phenol Pyridine-Phenol (Ar-OH) FreeRadical Free Radical (R•) Phenol->FreeRadical Hydrogen Atom Donation PhenoxylRadical Stable Phenoxyl Radical (Ar-O•) Phenol->PhenoxylRadical NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical

Caption: Hydrogen atom transfer mechanism of antioxidant activity.

Quantitative Data: In Vitro Antioxidant Activity

The following table shows the DPPH radical scavenging activity of selected pyridine-phenol derivatives, expressed as IC50 values.

Compound IDDPPH Scavenging IC50 (µg/mL)Reference
1116.53 ± 1.21[19][20]
1258.85 ± 1.10[19][20]
1349.83[21]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. [22][23][24][25] Materials:

  • 96-well plates

  • DPPH solution (in methanol or ethanol)

  • Pyridine-phenol compounds

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the pyridine-phenol compounds and the positive control in methanol or ethanol.

  • Assay Reaction: In a 96-well plate, add a specific volume of the compound solution to a solution of DPPH. The total reaction volume is typically 200 µL.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value from a plot of scavenging activity against compound concentration.

dpph_assay_workflow start Start prepare_solutions Prepare Compound & DPPH Solutions start->prepare_solutions mix_solutions Mix Compound & DPPH in 96-well Plate prepare_solutions->mix_solutions incubate_dark Incubate in Dark (30 min) mix_solutions->incubate_dark read_absorbance Measure Absorbance (517 nm) incubate_dark->read_absorbance analyze_data Calculate % Scavenging & IC50 read_absorbance->analyze_data end End analyze_data->end neuroprotective_pathway cluster_drug Neuroprotective Pyridine-Phenol Compound cluster_cell Neuronal Cell Drug Pyridine-Phenol Scaffold Nrf2 Nrf2 Activation Drug->Nrf2 ARE ARE Binding (in Nucleus) Nrf2->ARE AntioxidantGenes Transcription of Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection

Caption: Nrf2-mediated neuroprotective pathway.

Experimental Protocol: In Vitro Neuroprotection Assay

Assessing the neuroprotective potential of pyridine-phenol compounds can be performed using neuronal cell culture models subjected to neurotoxic insults.

[26][27][28][29][30]Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or amyloid-beta for Alzheimer's model)

  • Pyridine-phenol compounds

  • Reagents for cell viability assessment (e.g., MTT)

  • Reagents for apoptosis assessment (e.g., Annexin V/Propidium Iodide)

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the pyridine-phenol compound for a specific duration (e.g., 2-24 hours).

  • Neurotoxin Exposure: Induce neuronal damage by exposing the cells to a neurotoxin.

  • Assessment of Neuroprotection: After the neurotoxin exposure, assess cell viability, apoptosis, and other relevant markers of neuroprotection.

    • Cell Viability: Use the MTT assay as described previously.

    • Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

    • Western Blot Analysis: Analyze the expression levels of key proteins in the Nrf2 pathway (e.g., Nrf2, HO-1) to confirm the mechanism of action.

Synthesis of Pyridine-Phenol Scaffolds

The synthesis of pyridine-phenol derivatives can be achieved through various organic chemistry reactions. The specific synthetic route will depend on the desired substitution pattern on both the pyridine and phenol rings.

Representative Synthesis of a Pyridine-Phenol Amide

A common method for synthesizing pyridine-phenol amides involves the coupling of a pyridine carboxylic acid with an aminophenol.

[5][31]General Procedure:

  • Activation of Carboxylic Acid: The pyridine carboxylic acid is activated, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Amide Bond Formation: The activated pyridine carboxylic acid is then reacted with the desired aminophenol in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.

  • Purification: The resulting pyridine-phenol amide is purified using standard techniques such as recrystallization or column chromatography.

Representative Synthesis of a Quaternary Ammonium Pyridine-Phenol Salt

The synthesis of quaternary ammonium salts often involves the N-alkylation of a pyridine derivative.

[9][13][32][33][34]General Procedure:

  • N-Alkylation: A pyridine-phenol derivative is reacted with an appropriate alkyl halide (e.g., an alkyl bromide or iodide) in a suitable solvent such as acetone or acetonitrile.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Isolation: The resulting quaternary ammonium salt often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Conclusion

The pyridine-phenol scaffold represents a highly versatile and privileged structure in medicinal chemistry, with compounds based on this motif exhibiting a wide array of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and neuroprotective agents underscores their significant therapeutic potential. The ability to readily synthesize a diverse range of derivatives allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of pyridine-phenol scaffolds in the quest for novel and effective treatments for a multitude of diseases. The detailed protocols and mechanistic insights presented herein are intended to empower the scientific community to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

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  • Pocrnic, M. R., et al. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. Journal of Health Sciences, 10(3), 196-201. [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 3-[(Pyridin-4-ylmethylamino)methyl]phenol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-[(Pyridin-4-ylmethylamino)methyl]phenol as a potential enzyme inhibitor. While this specific molecule is not extensively documented in public literature as a known inhibitor, its structure, featuring a phenol, a pyridine ring, and a secondary amine linker, suggests potential interactions with various biological macromolecules.[1][2][3] This guide outlines a systematic approach to screen for inhibitory activity, determine potency (IC50), and elucidate the mechanism of action (MoA) using established principles of enzyme kinetics.[4][5] The protocols provided herein are detailed and adaptable, using Acetylcholinesterase (AChE) as a representative enzyme system due to its well-characterized assays and relevance in drug discovery.[6]

Introduction: Rationale for Investigation

The compound 3-[(Pyridin-4-ylmethylamino)methyl]phenol belongs to a broad class of organic molecules containing pyridine and phenol moieties, which are common pharmacophores in medicinal chemistry.[2][3][7] Pyridine derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.[7] The structural features of this molecule—a hydrogen-bond-donating phenol group, a hydrogen-bond-accepting pyridine nitrogen, and a flexible linker—provide multiple potential points of interaction with an enzyme's active or allosteric sites.

Enzyme inhibition assays are a cornerstone of drug discovery, providing critical data on a compound's efficacy and mechanism.[4][8] This application note will guide the user through two primary phases of in vitro characterization:

  • Potency Determination: Quantifying the concentration of the compound required to inhibit enzyme activity by 50% (IC50).[9][10]

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) to understand how the inhibitor interacts with the enzyme and its substrate.[4][5][11]

The following protocols are designed to be robust and self-validating, incorporating necessary controls and detailed explanations to ensure data integrity and reproducibility.[8]

Physicochemical Properties and Preparation

Prior to initiating any assay, it is critical to understand the compound's basic properties and ensure proper handling.

Table 1: Properties of 3-[(Pyridin-4-ylmethylamino)methyl]phenol and Stock Solution Preparation

PropertyData / RecommendationRationale & Causality
Molecular Formula C₁₃H₁₄N₂OEssential for calculating molar mass and preparing solutions of known concentration.
Molecular Weight 214.26 g/mol Accurate molecular weight is crucial for precise concentration calculations.
Solubility Empirically determine in assay buffer. If aqueous solubility is low, use Dimethyl Sulfoxide (DMSO) for stock solution.The compound must be fully dissolved to ensure accurate concentration and avoid artifacts. DMSO is a common solvent, but its final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.[12]
Stock Solution Prep. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C, protected from light.High concentration allows for minimal volume addition to the assay, minimizing solvent effects. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
Purity >95% (recommended)Impurities could interfere with the assay or possess their own inhibitory activity, leading to erroneous conclusions. Verify purity by HPLC, LC-MS, or NMR.

Phase 1: IC50 Determination Protocol

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[9][10] This protocol uses a colorimetric assay based on the Ellman's reagent for the model enzyme, Acetylcholinesterase (AChE).[6]

Principle of the AChE Assay

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6] The rate of TNB²⁻ formation is directly proportional to AChE activity.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - AChE Enzyme - DTNB Reagent - ATCh Substrate C Add Reagents: - Buffer/Inhibitor/Controls - AChE Enzyme A->C B Prepare Inhibitor Dilutions: Serial dilution of 3-[(Pyridin-4-ylmethylamino) methyl]phenol in buffer (with DMSO). B->C D Pre-incubate (e.g., 15 min at 25°C) Allows inhibitor-enzyme binding. C->D Mix E Initiate Reaction: Add DTNB and ATCh Substrate D->E Incubate F Kinetic Measurement: Read Absorbance at 412 nm over 5-10 minutes. E->F Read Plate G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition vs. [Inhibitor] G->H I Non-linear Regression: Fit dose-response curve to determine IC50. H->I

Caption: Workflow for IC50 determination.

Detailed Step-by-Step Protocol
  • Reagent Preparation :

    • Assay Buffer : 50 mM Sodium Phosphate, pH 8.0.[6]

    • AChE Solution : Prepare a stock solution of AChE in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.[6]

    • DTNB Solution : 3 mM DTNB in Assay Buffer.

    • ATCh Solution : 10 mM Acetylthiocholine Iodide (ATCI) in Assay Buffer. Prepare fresh daily.[6]

    • Inhibitor (Test Compound) : Perform a serial dilution of the 3-[(Pyridin-4-ylmethylamino)methyl]phenol stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells.

  • Assay Plate Setup (96-well format) :

    • Blank Wells : 150 µL Assay Buffer, 50 µL DTNB, 50 µL ATCh. (No enzyme).

    • Control Wells (100% Activity) : 100 µL Assay Buffer (with DMSO), 50 µL AChE, 50 µL DTNB.

    • Inhibitor Wells : 100 µL of each inhibitor dilution, 50 µL AChE, 50 µL DTNB.

  • Assay Procedure :

    • To all wells except the Blanks, add 50 µL of the AChE solution.

    • To the appropriate wells, add 100 µL of Assay Buffer (Control) or inhibitor dilutions.

    • Mix gently and incubate the plate at 25°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 50 µL of the ATCh solution to all wells. The final volume in each well should be 250 µL.[6]

  • Data Acquisition :

    • Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10 minutes.[6]

Data Analysis and Interpretation
  • Calculate Reaction Rate (Velocity) : For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.[6]

  • Calculate Percentage of Inhibition : Use the following formula for each inhibitor concentration:[13] % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC50 : Plot % Inhibition versus the log of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[13][14]

Table 2: Example Data for IC50 Determination

[Inhibitor] (nM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.0500.0
10.000.0484.0
101.000.04118.0
501.700.02746.0
1002.000.01962.0
5002.700.00884.0
10003.000.00492.0

From this data, a non-linear regression would yield an IC50 value of approximately 55 nM.

Phase 2: Mechanism of Action (MoA) Studies

Once potency is established, the next step is to understand the kinetic mechanism of inhibition. This involves measuring enzyme kinetics at various substrate and inhibitor concentrations.[5]

Principles of Inhibition Kinetics

Different modes of reversible inhibition affect the enzyme's kinetic parameters (Vmax and Km) in distinct ways:[4]

  • Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km (Km,app) but does not change Vmax.[4][5]

  • Non-competitive Inhibition : The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. This decreases Vmax but does not change Km.[4]

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km,app.[4]

  • Mixed Inhibition : The inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.

Visualizing Inhibition Mechanisms

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES +S EI EI E->EI +I ES->E +P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S E3 E ES3 ES E3->ES3 +S ES3->E3 +P ESI3 ESI ES3->ESI3 +I

Caption: Simplified schemes of enzyme-inhibitor interactions.

MoA Experimental Protocol
  • Experimental Design : Create a matrix of experiments where both the substrate (ATCh) and inhibitor concentrations are varied.

    • Select several fixed concentrations of 3-[(Pyridin-4-ylmethylamino)methyl]phenol (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki). The inhibition constant (Ki) can be estimated from the IC50 value initially.[10][15]

    • For each inhibitor concentration, perform a substrate titration by varying the ATCh concentration (e.g., from 0.1 x Km to 10 x Km of AChE).

  • Assay Execution : Follow the procedure outlined in Section 3.3, substituting the single inhibitor concentrations with the matrix of inhibitor and substrate concentrations.

  • Data Analysis :

    • For each inhibitor concentration, calculate the reaction velocity (V) at each substrate concentration [S].

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V versus 1/[S].[4]

    • Analyze the pattern of the lines on the plot to determine the mode of inhibition.[5][11]

Interpreting Lineweaver-Burk Plots

LB_Plots cluster_lb_comp Competitive cluster_lb_noncomp Non-competitive cluster_lb_uncomp Uncompetitive y_intercept_comp 1/Vmax x_axis_comp y_axis_comp origin_comp origin_comp->x_axis_comp origin_comp->y_axis_comp no_I_comp No Inhibitor I1_comp + Inhibitor x_intercept_comp -1/Km x_intercept_comp->y_intercept_comp x_intercept_comp_i x_intercept_comp_i->y_intercept_comp y_intercept_noncomp 1/Vmax x_axis_noncomp y_axis_noncomp origin_noncomp origin_noncomp->x_axis_noncomp origin_noncomp->y_axis_noncomp no_I_noncomp No Inhibitor I1_noncomp + Inhibitor y_intercept_noncomp_i 1/Vmax,app x_intercept_noncomp -1/Km x_intercept_noncomp->y_intercept_noncomp x_intercept_noncomp->y_intercept_noncomp_i x_axis_uncomp y_axis_uncomp origin_uncomp origin_uncomp->x_axis_uncomp origin_uncomp->y_axis_uncomp no_I_uncomp No Inhibitor I1_uncomp + Inhibitor y_intercept_uncomp 1/Vmax x_intercept_uncomp -1/Km x_intercept_uncomp->y_intercept_uncomp y_intercept_uncomp_i x_intercept_uncomp_i x_intercept_uncomp_i->y_intercept_uncomp_i

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

  • Competitive : Lines intersect on the y-axis (Vmax is unchanged).

  • Non-competitive : Lines intersect on the x-axis (Km is unchanged).

  • Uncompetitive : Lines are parallel.

From these plots, the inhibition constant (Ki) can be determined by secondary plots of the slopes or y-intercepts versus inhibitor concentration.[11]

Conclusion and Best Practices

This application note provides a comprehensive framework for the initial characterization of 3-[(Pyridin-4-ylmethylamino)methyl]phenol as a potential enzyme inhibitor. By following these detailed protocols for IC50 determination and mechanism of action studies, researchers can generate reliable and reproducible data.

Key Best Practices :

  • Enzyme Quality : Always use a highly purified and active enzyme preparation. Note the lot number and perform quality control checks.

  • Controls are Critical : Always include positive (known inhibitor) and negative (no inhibitor) controls in every experiment.[8]

  • Statistical Rigor : Perform experiments in triplicate or greater to ensure statistical significance.

  • Beware of Pitfalls : Be mindful of potential issues like compound aggregation, time-dependent inhibition, or assay interference (e.g., compound absorbance at 412 nm).[8]

By systematically applying these methodologies, researchers can effectively elucidate the inhibitory properties of novel compounds, paving the way for further investigation in the drug discovery and development pipeline.

References

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  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

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  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Unchained Labs. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • Shapiro, A. B. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • Fun, H. K., et al. (2010). 3-(Pyridin-4-ylmethoxy)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Micheli, F., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. PubMed. Retrieved from [Link]

  • Sisi, S., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, S., & Ng, S. W. (n.d.). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Testing Pyridinylmethylamino Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern oncology, the development of targeted therapies remains a paramount objective. Among the vast number of heterocyclic compounds investigated for their therapeutic potential, molecules containing the pyridinylmethylamino scaffold have emerged as a promising class of anticancer agents.[1][2] The pyridine ring is a prevalent feature in many FDA-approved drugs, and its derivatives are known to modulate critical molecular pathways involved in cancer progression.[3] Mechanistic studies suggest that the anticancer activity of many pyridine-containing compounds stems from their ability to inhibit key enzymes in cell signaling pathways, particularly protein kinases.[4][5]

Dysregulation of protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[6][7] Several pyridinylmethylamino and related structures have been identified as potent inhibitors of these kinases. For instance, 6-pyridylmethylaminopurines have been developed as CDK inhibitors, demonstrating anti-tumor activity in preclinical models.[8] Others have been shown to target vascular endothelial growth factor receptors (VEGFRs), crucial mediators of angiogenesis.[1] Consequently, the primary modes of action for this class of compounds are often linked to the induction of cell cycle arrest and apoptosis.[9][10]

This document provides a comprehensive set of experimental protocols for the initial in vitro characterization of novel pyridinylmethylamino compounds. The described workflows are designed to assess their cytotoxic and cytostatic effects on cancer cell lines, and to elucidate their impact on fundamental cellular processes such as apoptosis and cell cycle progression. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential anticancer therapeutics.

I. Core Experimental Workflow

The initial assessment of a novel pyridinylmethylamino compound involves a tiered approach, starting with a broad evaluation of its impact on cell viability, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Cell Culture & Compound Preparation B Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Quantitative Data Summary D->F E->F G Pathway Hypothesis F->G

Caption: Tiered experimental workflow for the in vitro characterization of pyridinylmethylamino compounds.

II. Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.

  • Culture Media: Recommended media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Pyridinylmethylamino Compounds: Stock solutions prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Cell Viability Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., DMSO).

    • Or, a luminescent-based assay kit such as CellTiter-Glo® Luminescent Cell Viability Assay.

  • Apoptosis Detection Kit: Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI).

  • Cell Cycle Analysis Reagents:

    • Propidium Iodide (PI) staining solution.

    • RNase A.

    • 70% Ethanol (ice-cold).

  • General Labware and Equipment:

    • 96-well and 6-well sterile tissue culture plates.

    • Laminar flow hood.

    • CO2 incubator (37°C, 5% CO2).

    • Microplate reader (for absorbance or luminescence).

    • Flow cytometer.

    • Centrifuge.

    • Microscopes (inverted and fluorescence).

III. Detailed Experimental Protocols

A. Cell Culture and Maintenance

Adherence to proper cell culture techniques is critical for reproducible results.[11]

  • Thawing Cryopreserved Cells: Rapidly thaw a vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[12]

  • Routine Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase. For adherent cells, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at the recommended split ratio.[13]

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.

B. Protocol 1: Cell Viability/Cytotoxicity Assay

This initial screen determines the concentration-dependent effect of the compounds on cell viability. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay is a more sensitive luminescent assay that quantifies ATP.[6][14]

1. MTT Assay Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the pyridinylmethylamino compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

  • Assay Procedure: Add CellTiter-Glo® reagent to each well (typically in a 1:1 ratio with the cell culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis.[16]

  • Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

C. Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]

G cluster_0 Apoptosis Assay Workflow A Seed and Treat Cells (e.g., at IC50 concentration) B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate (15-20 min, dark) D->E F Analyze by Flow Cytometry E->F

Sources

Application Note: High-Throughput Fluorescence Polarization Assay for the Identification of HuR-mRNA Interaction Disruptors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Human antigen R (HuR, also known as ELAVL1) is a ubiquitously expressed RNA-binding protein (RBP) that recognizes and binds to AU-rich elements (AREs) typically located in the 3'-untranslated regions (UTRs) of target mRNAs. By binding to these transcripts—which encode critical proto-oncogenes, cytokines, and growth factors (e.g., Bcl-2, Msi1, COX-2, VEGF)—HuR stabilizes the mRNA and enhances translation . Overexpression of HuR is heavily implicated in carcinogenesis and chemoresistance, making the disruption of HuR-mRNA interactions a compelling therapeutic strategy.

Historically, RBPs have been considered "undruggable" due to the extended, highly dynamic, and shallow nature of their RNA-binding interfaces. To systematically identify small-molecule disruptors, a robust, homogeneous high-throughput screening (HTS) platform is required. This application note details the development, optimization, and execution of a Fluorescence Polarization (FP) assay to screen for HuR-mRNA disruptors.

Principles of the Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous, mix-and-read technique that measures changes in the rotational correlation time of a fluorescent probe in solution .

  • The Tracer: A short, ARE-containing RNA oligonucleotide (e.g., 11 to 16-mer) is synthesized with a 5'-fluorophore (commonly Fluorescein/FAM). In its free state, this small tracer rotates rapidly in solution, emitting depolarized light (low millipolarization, mP).

  • The Complex: When the HuR protein binds the RNA tracer, the molecular volume of the complex increases significantly. This slows the rotational speed of the fluorophore, resulting in highly polarized emission (high mP) .

  • The Disruption: The introduction of a small-molecule inhibitor that competitively binds to the RNA-binding cleft of HuR displaces the fluorescent RNA, restoring rapid rotation and causing a detectable drop in the FP signal.

FP_Principle Tracer 5'-FAM-RNA (Tracer) Rapid Rotation Low mP Complex HuR-RNA Complex Slow Rotation High mP Tracer->Complex Bind to HuR Protein HuR Protein (Target) Protein->Complex Disrupted Displaced FAM-RNA Rapid Rotation Low mP Complex->Disrupted Competitive Displacement Inhibitor Small Molecule Disruptor Inhibitor->Disrupted

Logical mechanism of the HuR-mRNA fluorescence polarization assay.

Assay Optimization and Experimental Causality

Developing a self-validating FP assay requires meticulous tuning of the biochemical environment to ensure that the measured dissociation constant ( Kd​ ) reflects true physiological binding and that the assay window is sufficiently wide for HTS.

Buffer Composition & Causality
  • 50 mM Sodium Phosphate (pH 7.0): Maintains physiological pH without introducing primary amines that might interfere with certain compound libraries.

  • 100 mM NaCl: Crucial for establishing ionic stringency. Causality: If ionic strength is too low, non-specific electrostatic interactions dominate, leading to false positives. If too high, the specific HuR-ARE interaction is abolished .

  • 5 mM TCEP: Maintains the protein in a reducing environment. Causality: HuR contains sensitive cysteine residues. TCEP prevents the formation of intermolecular disulfide bonds that cause protein aggregation, which would artificially inflate the FP signal.

  • 0.01% Tween-20: A non-ionic detergent. Causality: Reduces non-specific binding of the protein and highly hydrophobic library compounds to the microplate walls, minimizing well-to-well variance.

Probe Selection

The RNA probe must bind tightly enough to provide a stable, high-mP signal but weakly enough to be competitively displaced by a small molecule.

Table 1: Quantitative Data of Validated RNA Probes for HuR FP Assays

RNA Target OriginSequence (5' to 3')FluorophoreApparent Kd​ (nM)Reference
Msi1 3'-UTRGCUUUUAUUUAUUUUG5'-FAM~2 - 5Wu et al.
Bcl-2 3'-UTRAAAAGAUUUAUUUAUU5'-FAM~10 - 15Wu et al.
c-fos 3'-UTRAUUUUUAUUUUUA5'-FAM~20Wang et al.

Step-by-Step Protocol: High-Throughput Screening (384-Well Format)

This protocol describes a competitive displacement assay designed to screen a chemical library at a final concentration of 10 µM.

Step 1: Reagent Preparation

  • Prepare the Assay Buffer : 50 mM NaPi (pH 7.0), 100 mM NaCl, 5 mM TCEP, and 0.01% Tween-20. (Note: Always prepare TCEP fresh).

  • Prepare Tracer Solution : Dilute the 5'-FAM-labeled RNA oligo in Assay Buffer to a 4X working concentration (e.g., 40 nM for a final assay concentration of 10 nM).

  • Prepare Protein Solution : Dilute recombinant HuR protein in Assay Buffer to a 2X working concentration.

    • Critical Causality: The final protein concentration must be strictly set to the EC80​ (the concentration at which 80% of the RNA is bound, derived from a prior saturation curve). If you use an EC100​ concentration, the assay becomes insensitive to competitive inhibitors because the compound must displace a massive excess of protein. If you use EC50​ , the assay window (mP difference) is too small for robust HTS . For a probe with a Kd​ of 20 nM, the final HuR concentration is typically ~50 nM.

Step 2: Compound Addition

  • Dispense 5 µL of the compound library (diluted to 40 µM in Assay Buffer containing 4% DMSO) into a black, flat-bottom 384-well microplate.

  • Controls: Include wells with 5 µL of 4% DMSO/Assay Buffer as the negative control (maximum polarization, 0% inhibition) and wells containing unlabeled RNA oligo (10 µM) as the positive control (minimum polarization, 100% inhibition).

Step 3: Assay Assembly and Incubation

  • Add 5 µL of the 4X Tracer Solution (final 10 nM) to all wells.

  • Add 10 µL of the 2X Protein Solution (final ~50 nM) to all wells to initiate the binding event. (Total assay volume = 20 µL. Final DMSO concentration = 1%).

  • Centrifuge the plate at 1000 x g for 1 minute. Causality: Air bubbles severely refract light and distort optical polarization readings; centrifugation ensures a flat meniscus.

  • Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic binding equilibrium.

Step 4: FP Measurement

  • Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 480/20 nm; Emission: 520/20 nm).

  • Calculate the millipolarization (mP) values using the standard equation:

    mP=1000×(I∥​+G×I⊥​)(I∥​−G×I⊥​)​

    (Where G is the grating factor of the instrument).

HTS_Workflow Prep 1. Reagent Prep (Buffer, RNA, HuR) Compound 2. Compound Addition (384-well) Prep->Compound Assembly 3. Add RNA & HuR (Incubate 30 min) Compound->Assembly Read 4. Read FP (Ex: 480 / Em: 520) Assembly->Read Analysis 5. Calculate mP & Z'-factor Read->Analysis

Step-by-step workflow for the HuR-mRNA FP high-throughput screening assay.

Data Analysis and Orthogonal Validation

A robust HTS protocol must operate as a self-validating system. The statistical quality of the FP assay is evaluated using the Z'-factor. An assay with a Z'-factor 0.5 is considered excellent for HTS and indicates a wide separation between positive and negative controls with low variance .

Mitigating False Positives: Fluorescence polarization is susceptible to specific artifacts. Auto-fluorescent compounds in the library can artificially lower or raise the mP signal. Furthermore, compounds that act as non-specific aggregators or protein denaturants will disrupt the complex without specifically binding to the RNA-binding cleft.

To ensure scientific integrity, hits identified via FP must be validated through orthogonal secondary assays :

  • Saturation Transfer Difference (STD) NMR: Confirms direct binding of the small molecule to the HuR protein in solution, ruling out RNA-binders or denaturants.

  • Surface Plasmon Resonance (SPR): Determines the exact binding kinetics ( Kon​ , Koff​ ) of the compound to immobilized HuR.

  • AlphaLISA / FRET: Alternative proximity-based assays that do not rely on molecular rotation, thereby ruling out assay-interfering artifacts specific to fluorescence polarization.

References

  • Wu, X., et al. "Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction." ACS Chemical Biology, 2015. URL:[Link]

  • Wang, Z., et al. "Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation." PLoS ONE, 2015. URL:[Link]

  • Donlic, A., et al. "Fluorescence-based investigations of RNA-small molecule interactions." Methods, 2018. URL:[Link]

  • Lea, W.A., et al. "Fluorescence polarization assays in high-throughput screening and drug discovery." Expert Opinion on Drug Discovery, 2011. URL:[Link]

  • Rossi, S., et al. "Identification of HuR–RNA Interfering Compounds by Dynamic Combinatorial Chemistry and Fluorescence Polarization." ACS Medicinal Chemistry Letters, 2023. URL:[Link]

Application Note: Comprehensive Protocols for Assessing the Antioxidant Capacity of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Principles

Phenol derivatives, ranging from synthetic butylated hydroxytoluene (BHT) analogs to natural plant polyphenols, are critical components in drug development, food preservation, and cosmetics[1][2]. Their primary biological and chemical utility lies in their ability to neutralize reactive oxygen species (ROS) and free radicals.

As a Senior Application Scientist, it is crucial to understand that evaluating an antioxidant is not a one-size-fits-all process. Phenolic antioxidants neutralize radicals via two primary mechanisms[3]:

  • Hydrogen Atom Transfer (HAT): The phenol (Ar-OH) donates a hydrogen atom to a free radical (R•), neutralizing it and becoming a resonance-stabilized phenoxyl radical (Ar-O•).

  • Single Electron Transfer (SET): The phenol donates an electron to reduce a metal or radical species, followed by deprotonation.

Because different physiological and chemical environments favor different mechanisms, a robust evaluation requires a multi-assay approach. Relying on a single assay can lead to false negatives if the specific derivative sterically hinders one pathway but excels in another.

Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol Phenol Derivative (Ar-OH) Radical1 Free Radical (R•) Phenol->Radical1 Donates H• Oxidant Oxidant (M(n+)) Phenol->Oxidant Donates e- HAT_Reaction Ar-OH + R• → Ar-O• + R-H Radical1->HAT_Reaction ORAC Assay: ORAC HAT_Reaction->ORAC Mixed Mixed HAT/SET Assays (DPPH, ABTS) HAT_Reaction->Mixed SET_Reaction Ar-OH + M(n+) → Ar-OH•+ + M((n-1)+) Oxidant->SET_Reaction FRAP Assay: FRAP SET_Reaction->FRAP SET_Reaction->Mixed

Mechanistic pathways of phenol antioxidants via HAT and SET.

Assay Selection Matrix

To establish a self-validating system, researchers must cross-reference results across multiple assays. The following table summarizes the quantitative parameters and causality behind the four gold-standard assays[3][4][5].

AssayPrimary MechanismReadout (Wavelength)Target SpeciesCausality & Experimental Choice
ORAC HATFluorescence (Ex 485 / Em 520 nm)Peroxyl RadicalsBest represents physiological conditions (pH 7.4, 37°C). Measures kinetic decay over time[4][6].
FRAP SETAbsorbance (593 nm)Fe³⁺ to Fe²⁺Conducted at pH 3.6 to maintain iron solubility. Strictly measures reducing power, not radical scavenging[3][7].
DPPH Mixed (SET/HAT)Absorbance (515-517 nm)DPPH• RadicalHighly stable organic radical. Excellent for lipophilic phenols. Sensitive to steric hindrance[1][3].
ABTS Mixed (SET/HAT)Absorbance (734 nm)ABTS•⁺ CationWorks in both aqueous and organic solvents. Ideal for evaluating a broad spectrum of phenol polarities[3][5].

High-Throughput Experimental Workflow

Workflow Prep Sample Prep (Phenol Dilution) Plate 96-Well Microplate Incubation Prep->Plate Reagents Reagent Prep (Radical/Oxidant) Reagents->Plate Read Microplate Reader (Abs/Fluorescence) Plate->Read Time/Temp Control Analysis Data Analysis (IC50 / TEAC) Read->Analysis

High-throughput 96-well microplate workflow for antioxidant assays.

Validated Step-by-Step Protocols

Self-Validation Note: Every protocol below requires a Blank (solvent only + reagent) to establish baseline signal, a Sample Blank (sample + buffer/solvent without reagent) to correct for the intrinsic color/fluorescence of the phenol derivative, and a Positive Control (Trolox or Ascorbic Acid) to verify reagent efficacy.

DPPH Radical Scavenging Assay

The DPPH assay measures the reduction of the purple DPPH• radical to the yellow hydrazine derivative[1][3].

Reagent Preparation:

  • Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol or ethanol to a concentration of 0.1 mM.

  • Critical Step: Protect the solution from light using foil, as DPPH is highly photosensitive. Adjust the absorbance to ~0.70 ± 0.02 at 517 nm.

Procedure (96-Well Plate):

  • Add 20 µL of the phenol derivative (at various concentrations) or Trolox standard to the wells.

  • Add 180 µL of the DPPH working solution to each well[5].

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader[1][3].

Data Analysis:

  • % Scavenging=[Ablank​Ablank​−(Asample​−Asample_blank​)​]×100

  • Calculate the IC50​ (concentration required to scavenge 50% of radicals) using non-linear regression.

ABTS Radical Cation Decolorization Assay

The ABTS assay relies on the generation of a blue-green ABTS•⁺ chromophore, which is reduced to a colorless form by antioxidants[3][5].

Reagent Preparation:

  • Prepare a 7 mM aqueous solution of ABTS.

  • Prepare a 2.45 mM aqueous solution of potassium persulfate[3].

  • Causality Note: Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12–16 hours. This extended incubation is strictly required to ensure complete radical generation and stabilize the baseline[3][5].

  • Dilute the ABTS•⁺ stock with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[3][5].

Procedure:

  • Add 20 µL of sample or standard to the microplate wells.

  • Add 180 µL of the diluted ABTS•⁺ working solution[5].

  • Incubate in the dark for exactly 6-7 minutes (timing must be strictly consistent across all wells)[5].

  • Measure absorbance at 734 nm[3].

  • Express results as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

FRAP measures the SET-based reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intense blue ferrous (Fe²⁺) form[3][7].

Reagent Preparation:

  • Prepare 300 mM Acetate Buffer: Mix sodium acetate and acetic acid, adjusting strictly to pH 3.6. Causality Note: This acidic pH maintains iron solubility and drives the redox potential of the reaction[3][7].

  • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

  • Prepare 20 mM FeCl₃·6H₂O in distilled water.

  • Mix the Acetate Buffer, TPTZ, and FeCl₃ in a 10:1:1 (v/v/v) ratio to form the working FRAP reagent. Warm to 37°C before use[7].

Procedure:

  • Add 10 µL of sample or standard to the microplate.

  • Add 300 µL of the warmed FRAP reagent[7].

  • Incubate at 37°C for 10 to 30 minutes.

  • Measure absorbance at 593 nm[3].

  • Quantify against a standard curve of ferrous sulfate (FeSO₄) or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

ORAC is the most physiologically relevant assay, measuring the HAT-mediated protection of a fluorescent probe from peroxyl radicals generated by AAPH[4][6].

Reagent Preparation:

  • Prepare a 75 mM phosphate buffer (pH 7.4). All reagents must be dissolved in this buffer[4].

  • Prepare an 8.4 × 10⁻⁸ M working solution of sodium fluorescein[4].

  • Prepare a 125 mM solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Causality Note: AAPH thermally decomposes at 37°C to provide a sustained, steady flux of peroxyl radicals, mimicking physiological lipid peroxidation[4][6]. Make this fresh immediately before use.

Procedure (Kinetic Reading):

  • Add 25 µL of sample, blank (buffer), or Trolox standards to a 96-well black microplate[4][6].

  • Add 150 µL of the fluorescein working solution to all wells.

  • Incubate the plate at 37°C for 10–30 minutes to achieve thermal equilibrium[4][6].

  • Rapidly inject 25 µL of the AAPH solution into each well to initiate the reaction[4][6].

  • Immediately begin reading fluorescence (Excitation: 485 nm; Emission: 520 nm) every 1–2 minutes for 60–90 minutes at 37°C[4].

Data Analysis: Unlike endpoint assays, ORAC requires calculating the Area Under the Curve (AUC) for the fluorescence decay[6][8]:

  • AUC=1+∑i=1n​f0​fi​​ (where f0​ is initial fluorescence, and fi​ is fluorescence at time i ).

  • Net AUC=AUCsample​−AUCblank​

  • Plot Net AUC against Trolox concentrations to determine the ORAC value (expressed as µmol TE/g or µmol TE/µmol phenol)[4][8].

Conclusion

A rigorous evaluation of a phenol derivative's antioxidant capacity requires orthogonal testing. By combining SET-based assays (FRAP) with HAT-based assays (ORAC) and mixed-mechanism screens (DPPH, ABTS), researchers can build a comprehensive, self-validating pharmacological profile of novel antioxidant compounds.

References

  • Rapid measurement of total antioxidant capacity in plant - ResearchGate. ResearchGate.
  • A Comparative Guide to the ABTS Assay and Other Antioxidant Methods - Benchchem. Benchchem.
  • ORAC Assay Protocol | PDF | Analytical Chemistry - Scribd. Scribd.
  • An Integrated Approach to the Anti-Inflammatory, Antioxidant, and Genotoxic Potential of Portuguese Traditional Preparations from the Bark of Anacardium occidentale L - PMC. NIH.
  • Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. Indian Academy of Sciences.
  • Metabolomic Characterization of Hot Pepper (Capsicum annuum “CM334”) during Fruit Development | Journal of Agricultural and Food Chemistry. ACS Publications.
  • Antioxidant silicone oils from natural antioxidants - Green Chemistry. RSC Publishing.
  • Endogenous extraction yielded high quality sulforaphane from broccoli sprouts unveils potent antioxidant and anti-Alzheimer's activities - PMC. NIH.

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Preclinical Evaluation of Novel Anti-Cancer Compounds: A Comprehensive Methodology for Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Translational Gap

The transition from in vitro discovery to clinical application is the most vulnerable phase of oncology drug development. Historically, more than 90% of anti-cancer agents that demonstrate high efficacy in preclinical cell cultures fail during human clinical trials[1]. This attrition is largely driven by the inability of traditional monolayer cell cultures to recapitulate the complex, three-dimensional architecture and dynamic microenvironment of human tumors. To bridge this translational gap, researchers must employ rigorous, self-validating in vivo methodologies using advanced animal models that accurately predict clinical outcomes.

Model Selection: Causality and Clinical Relevance

Selecting the correct animal model is not a mere procedural step; it is the foundational hypothesis of the entire study. The choice of model dictates the translatability of the resulting data.

  • Patient-Derived Xenografts (PDX): PDX models are generated by the direct engraftment of fresh human tumor tissue into immunodeficient mice. Causality for selection: Unlike cell-line derived xenografts (CDX) which adapt to plastic and lose original tumor traits, PDX models retain the principal histologic architecture, genetic heterogeneity, and stromal interactions of the donor tumor[2]. They are highly predictive of clinical outcomes and are the gold standard for evaluating targeted therapies[1].

  • Syngeneic Models: These models involve engrafting murine tumor cells into immunocompetent mice of the same genetic background. Causality for selection: The renaissance in cancer immunotherapy requires models with an intact immune system. Syngeneic models allow researchers to study the tumor-immune contexture and evaluate novel compounds designed to re-awaken the body's immune defense[3].

Preclinical Workflow Overview

The successful evaluation of a novel compound follows a strict, logical progression. Efficacy testing is scientifically invalid without first establishing the compound's safety profile and pharmacokinetic (PK) distribution.

Workflow A 1. Compound Formulation & Quality Control B 2. Model Selection (PDX, CDX, Syngeneic) A->B C 3. MTD & PK Profiling (Toxicity Assessment) B->C D 4. In Vivo Efficacy (Tumor Volume & Survival) C->D E 5. Pharmacodynamics & Biomarker Analysis D->E

Fig 1. Sequential preclinical workflow for evaluating novel anti-cancer compounds.

Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetics

Rationale: Before evaluating how well a drug kills cancer, researchers must define the maximum dose that can be administered without causing unacceptable systemic toxicity[4]. Self-Validating System: This protocol utilizes continuous body weight monitoring as an objective, unbiased metric. The inclusion of a vehicle-only control group ensures that toxicity is attributed to the active pharmaceutical ingredient, not the formulation buffer. A body weight loss (BWL) of >20% triggers a mandatory humane endpoint, inherently validating the toxicity threshold[5].

Step-by-Step Methodology:
  • Acclimatization: House healthy, non-tumor-bearing mice (matched in age and strain to the future efficacy model) for 7 days to stabilize baseline weights.

  • Dose Escalation Design: Divide mice into cohorts (n=3 to 5 per group). Administer the novel compound using a modified 3+3 dose-escalation scheme, starting at 1/10th of the estimated lethal dose.

  • Administration: Dose the animals via the intended clinical route (e.g., intravenous, oral gavage). Always include a vehicle-treated control group.

  • Clinical Observation: Monitor animals daily for signs of distress (e.g., hunched posture, piloerection). Weigh animals daily.

  • PK Sampling: Collect microsamples of blood (e.g., via tail vein or submandibular bleed) at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate Cmax​ and Area Under the Curve (AUC).

  • Endpoint: The MTD is defined as the highest dose that produces less than 20% BWL in the cohort with no lethal toxicities[5].

Protocol 2: In Vivo Efficacy and Tumor Growth Inhibition (TGI)

Rationale: Efficacy is quantified by measuring the suppression of tumor volume over time. Tumor Growth Inhibition (TGI) is the standard static algebraic approach used to characterize antitumor activity in xenograft experiments[6]. Self-Validating System: Mice are strictly randomized only after tumors reach a palpable, uniform volume. This removes initial size bias and ensures that any subsequent divergence in tumor volume is directly attributable to the compound's mechanism of action, preventing false-positive readouts from spontaneous engraftment failures[5].

Step-by-Step Methodology:
  • Tumor Inoculation: Inject a standardized suspension of tumor cells (or implant a 2x2 mm PDX fragment) subcutaneously into the right flank of the mice.

  • Monitoring for Engraftment: Allow tumors to grow undisturbed until they reach a palpable volume of 100–150 mm³. Causality: Initiating treatment at this stage ensures the tumor has established a functional vascular network and is in the exponential growth phase.

  • Randomization: Randomize mice into treatment and control groups (n=8 to 10 per group) ensuring the mean tumor volume across all groups is statistically identical[5].

  • Treatment Initiation: Administer the novel compound at the previously established MTD (or fractions thereof, e.g., 1/2 MTD).

  • Data Collection: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume ( V ) using the modified ellipsoid formula: V=0.5×length×width2 [7].

  • TGI Calculation: On the final day of the study, calculate the TGI using the formula:

    TGI(%)=[1−(RTVtreated​/RTVcontrol​)]×100 , where RTV is the Relative Tumor Volume (Volume on measured day / Volume on Day 0)[7].

Quantitative Data Presentation

To standardize the evaluation of novel compounds, experimental outcomes should be benchmarked against established preclinical thresholds.

ParameterMeasurement MetricSuccess ThresholdClinical Relevance
Toxicity (MTD) Body Weight Loss (BWL) 20% reduction from baselineDefines the maximum safe dosing limit for human trials.
Efficacy Tumor Growth Inhibition (TGI) 50% vs. Vehicle ControlCorrelates with clinical overall response rates[6].
Survival Kaplan-Meier Median SurvivalStatistically significant ( p<0.05 )Primary endpoint for late-stage oncology translation.
Pharmacokinetics Cmax​ and AUCDose-proportional increaseEnsures the compound reaches therapeutic concentrations.

Mechanistic Pathway Analysis

Understanding how a compound achieves TGI is as critical as the TGI value itself. For example, novel Tyrosine Kinase Inhibitors (TKIs) often target the tumor microenvironment by disrupting angiogenesis, effectively starving the tumor of its blood supply.

Pathway TME Tumor Microenvironment (Hypoxia) VEGF VEGF Secretion TME->VEGF VEGFR VEGFR Activation (Endothelial Cells) VEGF->VEGFR Angio Tumor Angiogenesis & Proliferation VEGFR->Angio Drug Novel TKI Compound Drug->VEGFR Inhibits Drug->Angio Apop Endothelial Apoptosis & Tumor Regression Drug->Apop

Fig 2. Mechanism of action for novel Tyrosine Kinase Inhibitors targeting angiogenesis.

By rigorously adhering to these self-validating protocols, researchers can ensure that the data generated from animal models is robust, reproducible, and primed for successful clinical translation.

References

  • Title: Patient-derived xenograft (PDX) models, applications and challenges in cancer research Source: Journal of Translational Medicine / NIH URL: [Link]

  • Title: Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research Source: Clinical Cancer Research / AACR Journals URL: [Link]

  • Title: A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: BMC Cancer / NIH URL: [Link]

  • Title: Quantitative translational modeling to facilitate preclinical to clinical efficacy & toxicity translation in oncology Source: Future Science OA / NIH URL: [Link]

  • Title: Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts Source: Oncology Reports / Spandidos Publications URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute (NCI) / Cancer.gov URL: [Link]

  • Title: Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools Source: Journal of Translational Medicine / NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Pyridine-Phenol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyridine-phenol compounds. This guide is designed for researchers, chemists, and process development professionals who are transitioning these crucial syntheses from the bench to a larger scale. Pyridine-phenol scaffolds are cornerstones in medicinal chemistry, materials science, and agrochemicals. However, their synthesis is fraught with challenges that become magnified during scale-up.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome common obstacles. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.

Troubleshooting Guide: From Reaction Failure to Product Purity

This section addresses the most pressing issues encountered during the scale-up of pyridine-phenol syntheses, primarily focusing on the workhorse reactions: Suzuki-Miyaura coupling for C-C bond formation and Ullmann condensation for C-O linkages.

Section 1: Reaction Inefficiency & Catalyst Deactivation

Question: My Suzuki-Miyaura coupling for a 2-(hydroxyphenyl)pyridine analogue is stalling at ~60% conversion after scaling up. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in a combination of catalyst deactivation and mass transfer limitations. The primary suspects are:

  • Catalyst Poisoning (The "2-Pyridyl Problem"): The nitrogen atom on the pyridine ring, especially at the 2-position, can act as a ligand and coordinate strongly to the palladium center. This forms stable, catalytically inactive or less active complexes, effectively removing the catalyst from the reaction cycle.[1][2] This issue is often less apparent at the bench scale where higher catalyst loadings might mask the problem, but it becomes critical at scale where catalyst efficiency is paramount.

  • Catalyst Agglomeration (Palladium Black): The appearance of a black precipitate is a tell-tale sign of catalyst deactivation.[1][3] This "palladium black" is finely divided, inactive palladium metal that has precipitated from the solution. It forms when the active Pd(0) species, the workhorse of the catalytic cycle, agglomerates. This is often exacerbated on scale-up by localized overheating or inefficient stirring.

  • Poor Base Solubility: Many common bases, like potassium carbonate (K₂CO₃) or phosphate (K₃PO₄), have limited solubility in organic solvents. On a small scale, vigorous stirring might suffice, but in a large reactor, poor mixing can lead to a non-homogenous reaction mixture where the base cannot efficiently participate in the crucial transmetalation step.[4]

Troubleshooting Protocol:

  • Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like Buchwald's SPhos or XPhos are designed to be sterically demanding. This bulkiness not only promotes the crucial reductive elimination step but also creates a coordination sphere around the palladium that discourages inhibitory binding by the pyridine nitrogen.[5]

  • Catalyst & Base Management:

    • Ensure rigorous degassing of all solvents and maintain a strictly inert nitrogen or argon atmosphere throughout the reaction. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.

    • For insoluble inorganic bases, consider grinding them to a fine powder before addition to increase surface area. Improving agitation speed can also significantly impact the reaction rate by enhancing solid-liquid phase transfer.[4]

    • Alternatively, switch to a more soluble base like Cesium Carbonate (Cs₂CO₃) or consider using an organic base such as DBU, though this may require re-optimization of the reaction conditions.[3][4][6]

  • Temperature Control: Avoid temperature spikes during reagent addition. Use a jacketed reactor with controlled heating and cooling to maintain a consistent internal temperature. Preheating the reaction vessel can prevent sudden temperature drops that might affect catalyst activity.

Question: My Ullmann condensation to form a pyridine-phenoxy ether requires very high temperatures (>180 °C) and gives inconsistent yields. How can I achieve milder and more reliable conditions?

Answer: The classical Ullmann reaction often requires harsh conditions, which are undesirable for scale-up due to safety concerns and potential degradation of complex substrates. Modern advancements have significantly improved this reaction's utility.

The core issue is the low solubility and reactivity of the copper(I) catalytic species. To overcome this, the use of ligands is essential. Ligands solubilize the copper salt and modulate its electronic properties, facilitating the catalytic cycle at lower temperatures.[7][8]

Optimization Strategy:

  • Introduce a Ligand: The single most effective change is to add a ligand to the reaction. Simple, inexpensive bidentate ligands are highly effective.

    • 1,10-Phenanthroline: An excellent and commonly used ligand for Cu-catalyzed C-O coupling.

    • Ethylene Glycol: Can serve as both a ligand and a solvent, promoting the reaction under milder conditions.[8]

    • Pyridine-based ligands: In some cases, pyridine derivatives themselves can act as effective ligands.[9]

  • Choice of Copper Source: Cuprous iodide (CuI) is often more effective than copper powder or other copper(II) salts as it is already in the active Cu(I) oxidation state.

  • Solvent Selection: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred as they help dissolve the reaction components.

Optimized Protocol Example:

ParameterClassical UllmannLigand-Promoted Ullmann
Catalyst Copper Powder or Cu₂OCuI
Ligand None1,10-Phenanthroline (10-20 mol%)
Base K₂CO₃K₂CO₃ or Cs₂CO₃
Solvent None or high-boiling (e.g., quinoline)DMF or NMP
Temperature 180-220 °C100-130 °C
Section 2: Impurity & Byproduct Formation

Question: My reaction produces a significant amount of 4,4'-dinitrobiphenyl instead of my desired 3-Methyl-2-(4-nitrophenyl)pyridine product. How do I suppress this homocoupling?

Answer: The formation of homocoupled byproducts, such as the dimerization of your boronic acid or organozinc reagent, is a common side reaction in cross-coupling chemistry.[3] This occurs when two molecules of the organometallic reagent couple with each other instead of with the pyridine halide. This is often favored when the desired cross-coupling (transmetalation or reductive elimination) is slow.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the pyridine halide partner relative to the boronic acid. This ensures that the organoboron reagent is more likely to encounter a palladium-complexed pyridine halide than another molecule of itself.

  • Controlled Reagent Addition: Instead of adding all the boronic acid at the beginning, add it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, statistically disfavoring the homocoupling pathway.

  • Optimize Temperature: Lowering the reaction temperature can sometimes favor the desired cross-coupling over oxidative homocoupling.[3]

  • Inert Atmosphere: As mentioned previously, a strictly inert atmosphere is crucial. Oxygen can promote oxidative homocoupling pathways.

Section 3: Purification & Isolation Challenges

Question: Column chromatography of my amphoteric pyridine-phenol product is challenging, with significant streaking and poor recovery. Are there better, scalable purification methods?

Answer: Yes. The amphoteric nature of pyridine-phenols (containing both a basic pyridine nitrogen and an acidic phenol hydroxyl group) makes them ideal candidates for a scalable, non-chromatographic purification method: acid/base extraction .[10][11][12][13] This technique leverages the differential solubility of the product and impurities in aqueous and organic phases at different pH values.

Step-by-Step Acid/Base Purification Protocol:

  • Initial Dissolution: After the reaction workup, dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Protonation): Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. Your desired product will move into the aqueous layer, while non-basic organic impurities (like homocoupled byproducts or unreacted starting materials) will remain in the organic layer.

  • Layer Separation: Separate the aqueous layer (containing your product) from the organic layer (containing impurities). Discard the organic layer.

  • Basification (Deprotonation): Carefully neutralize the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until it is basic (pH > 8). This deprotonates the pyridinium salt and the phenol, rendering the product neutral or anionic and much less water-soluble. The product may precipitate out as a solid or become extractable back into an organic solvent.

  • Final Extraction & Isolation: Extract the now-basic aqueous layer with fresh DCM or ethyl acetate. The purified product will move back into the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[3]

Workflow Diagram: Acid/Base Purification

G cluster_0 Step 1: Initial State cluster_1 Step 2: Acid Wash cluster_2 Step 3: Basify & Extract cluster_3 Step 4: Final Isolation crude Crude Product in Organic Solvent (e.g., DCM) wash_acid Wash with 1M HCl crude->wash_acid product_aq Aqueous Layer (Protonated Product) wash_acid->product_aq impurities_org Organic Layer (Non-basic Impurities) wash_acid->impurities_org Discard basify Add NaOH to Aqueous Layer (pH > 8) product_aq->basify extract_org Extract with fresh DCM basify->extract_org product_org Organic Layer (Purified Product) extract_org->product_org aq_waste Aqueous Layer (Salts) extract_org->aq_waste Discard isolate Dry & Concentrate Organic Layer product_org->isolate final_product Pure Pyridine-Phenol isolate->final_product

Caption: Workflow for non-chromatographic purification of pyridine-phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up these reactions? A1: Key concerns include:

  • Exothermic Reactions: The addition of organometallic reagents or strong bases can be highly exothermic. Ensure adequate cooling capacity and controlled addition rates to prevent thermal runaways.[3]

  • Reagent Handling: Many phosphine ligands are air-sensitive and potentially toxic. Organometallic reagents can be pyrophoric. Always handle these under an inert atmosphere using appropriate personal protective equipment (PPE).

  • Solvent Safety: Use appropriate ventilation and grounding to manage flammable organic solvents and prevent static discharge.

Q2: How do I choose the optimal catalyst loading for scale-up? A2: The goal is to use the lowest catalyst loading possible without sacrificing yield or reaction time to minimize cost and residual metal contamination.[3] Start with the loading from your bench-scale procedure (e.g., 1-2 mol%). Then, perform a series of small-scale optimization reactions to systematically lower the loading (e.g., to 0.5%, 0.1%, 0.05 mol%) until you see a significant drop in performance. This will identify the most cost-effective loading for your specific process.

Q3: I'm performing a demethylation step to unmask the phenol. The reaction is clean, but the workup is difficult. Any suggestions? A3: A common method for demethylation is heating with pyridine hydrochloride (Py·HCl) without a solvent.[10][12] This method is often very clean. For the workup, after quenching the reaction with water, the key is the neutralization step. Neutralize carefully with a base like sodium bicarbonate. Then, the product can be extracted with an organic solvent like DCM. If the product is a solid, it can often be isolated by simple filtration after neutralization and cooling. Recrystallization is then a viable final purification step.[10][12]

Q4: Can these reactions be adapted for continuous flow chemistry? A4: Yes, particularly the Buchwald-Hartwig and Suzuki couplings. Flow chemistry offers significant advantages for scale-up, including superior heat and mass transfer, improved safety, and the ability to handle challenging reaction conditions.[6] A major benefit in flow is the ability to use soluble organic bases like DBU, which avoids the problem of reactor clogging caused by insoluble inorganic bases—a significant hurdle in packed-bed reactors.[6]

Troubleshooting Logic Diagram

G cluster_symptoms Observe Symptoms cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem: Low Yield / Stalled Reaction During Scale-Up symptom1 Black Precipitate (Palladium Black) start->symptom1 symptom2 Starting Materials Consumed, Low Product start->symptom2 symptom3 Significant Homocoupling Byproduct start->symptom3 symptom4 Incomplete Conversion of Starting Material start->symptom4 cause1 Catalyst Agglomeration symptom1->cause1 cause2 Product/Substrate Inhibition ('2-Pyridyl Problem') symptom2->cause2 cause3 Reagent Degradation (e.g., Protodeboronation) symptom3->cause3 cause4 Poor Reagent/Base Solubility & Mixing symptom4->cause4 cause5 Presence of O₂ / H₂O cause1->cause5 solution1 Improve Agitation Use Bulky Ligand (XPhos) Lower Catalyst Loading cause1->solution1 solution2 Use Bulky, e- Rich Ligand Screen Additives cause2->solution2 cause3->cause5 solution3 Use Anhydrous Reagents Use Pinacol Esters Slow Reagent Addition cause3->solution3 cause4->cause1 solution4 Use Soluble Base (Cs₂CO₃) Grind Solid Base Improve Reactor Mixing cause4->solution4 solution5 Rigorous Degassing Use Anhydrous Solvents Maintain Inert Atmosphere cause5->solution5

Caption: Troubleshooting logic for common scale-up issues.

References

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online. [Link]

  • Use of Pyridine as Cocatalyst for the Synthesis of 2-Carboxy Substituted Diphenylethers by Ullmann-Goldberg Condensation. Taylor & Francis Online. [Link]

  • Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors (PDF). ResearchGate. [Link]

  • Pyridine, 2-phenyl-. Organic Syntheses. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Semantic Scholar. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. [Link]

  • Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. PMC. [Link]

  • Treatment of Highly Alkaline Industrial Organic Raffinate Containing Pyridine and Its Derivatives by Coupling of Catalytic Wet Air Oxidation and Biological Processes. ACS Publications. [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Condensation. ideXlab. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ACS Publications. [Link]

  • Reaction optimization for cross-coupling of phenol 5a and pyridine... ResearchGate. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • DEVELOPMENT OF QUINONE-BASED COMPOUNDS AND ZWITTERIONIC PYRIDINIUM PHENOLATES AS ORGANIC REDOX MEDIATORS. NOVA School of Science and Technology. [Link]

  • Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Aminomethylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminomethylation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex reaction networks of Mannich-type and hydroaminomethylation (HAM) cascades. This guide focuses on mechanistic causality, providing field-proven strategies to suppress side-product formation and maximize chemo- and regioselectivity.

Core Principles & Mechanistic Pathways

Aminomethylation is an auto-tandem catalytic reaction that transforms alkenes or electron-rich aromatic systems into highly valuable amines. However, the complexity of the reaction network—particularly in transition-metal catalyzed hydroaminomethylation—often leads to competing side reactions such as over-reduction, isomerization, and aldol condensation[1]. Understanding the kinetic flow of these intermediates is the first step in troubleshooting.

HAM_Network Alkene Alkene Substrate Aldehyde Linear Aldehyde (Intermediate) Alkene->Aldehyde Hydroformylation (Rh, CO/H2) Branched Branched Aldehyde (Side Product) Alkene->Branched Iso-formylation Alkane Alkane (Over-reduction) Alkene->Alkane Direct Hydrogenation Enamine Enamine / Imine (Intermediate) Aldehyde->Enamine + Amine (Condensation) Alcohol Alcohol (Side Product) Aldehyde->Alcohol Premature Hydrogenation Aldol Aldol Condensate (Side Product) Aldehyde->Aldol Self-Condensation Branched->Aldol Kinetic Bottleneck Amine Target Linear Amine Enamine->Amine Hydrogenation (Rh, H2)

Caption: Reaction network of hydroaminomethylation highlighting desired pathways and side reactions.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: I am seeing significant over-alkylation (di- and tri-aminomethylated products) in my reactions. How do I force mono-selectivity? A: Over-alkylation occurs because the initial mono-aminomethylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the primary amine starting material. To mitigate this, you must manipulate the sterics of the transition state. Utilizing bulky, easily removable protecting groups is highly effective. For instance, using TBDMS-protected methylamine in titanium-catalyzed hydroaminomethylation creates extreme steric bulk after the first addition, effectively shutting down secondary alkylation and yielding exclusively the mono-alkylated product[2].

Q2: During Rh-catalyzed hydroaminomethylation of alkenes, my linear-to-branched (l/b) ratio is poor, and I'm detecting aldol condensates. How do I tune the regioselectivity? A: The formation of aldol condensates is a direct kinetic consequence of poor initial regioselectivity. If the initial hydroformylation step produces branched aldehydes, these sterically hindered intermediates undergo the subsequent amine condensation step very slowly. This kinetic bottleneck allows the branched aldehydes to undergo base-catalyzed self-condensation (aldol reactions) in the organic phase instead of forming the target enamine[1]. Solution: Shift the initial hydroformylation regioselectivity by employing wide bite-angle diphosphine ligands. Ligands like Xantphos enforce a diequatorial coordination geometry on the rhodium center, sterically favoring terminal alkene insertion. This pushes the linear-to-branched ratio to >98:2, eliminating the slow-reacting branched intermediates and thereby starving the aldol side-pathway of its precursors[3].

Q3: My reductive amination step is yielding high amounts of alcohol byproducts instead of the target amine. What is the mechanistic cause? A: Alcohol byproducts arise when the intermediate aldehyde is prematurely hydrogenated before it can condense with the amine. This is a classic competing-rates problem where the rate of hydrogenation outcompetes the rate of condensation. Solution: You can kinetically favor the main reaction path by compartmentalizing the catalyst and substrates. In aqueous systems, cyclodextrin-mediated biphasic setups can be used to form inclusion complexes that regulate substrate availability, drastically reducing premature hydrogenation to alcohols and alkanes[1].

Q4: I am trying to aminomethylate electron-rich aromatic rings (e.g., indoles) but getting aminal byproducts and poor yields. Are there alternative methylene sources? A: Aqueous formaldehyde in the presence of amines rapidly forms aminals in equilibrium. These aminals are poor electrophiles compared to highly reactive iminium ions. Furthermore, the presence of water promotes the hydrolysis of sensitive intermediates. Solution: Bypass the equilibrium entirely by using pre-formed methyleneiminium salts (e.g., Eschenmoser's salt, CH2​=NMe2+​Cl− ) under anhydrous conditions[4]. Alternatively, dichloromethane (DCM) can be utilized as a dual solvent and C1 methylene source under basic conditions (e.g., NaH) to directly generate the aminomethylating species in situ, yielding high selectivity for N-aminomethylated indoles without aminal contamination[5].

Troubleshooting Issue Aminomethylation Side-Product Detected Type1 Over-alkylation (Di/Tri-amines) Issue->Type1 Type2 Aldol Condensates & Branched Isomers Issue->Type2 Type3 Aminal Formation (Aromatic Substrates) Issue->Type3 Sol1 Use Bulky Protecting Groups (e.g., TBDMS) or Excess Amine Type1->Sol1 Sol2 Employ Wide Bite-Angle Ligands (Xantphos) Type2->Sol2 Sol3 Use Pre-formed Iminium Salts or DCM as C1 Source Type3->Sol3

Caption: Troubleshooting logic tree for identifying and resolving common aminomethylation side reactions.

Quantitative Data Summaries

The choice of ligand is the single most critical variable in preventing side reactions during transition-metal catalyzed hydroaminomethylation. The table below summarizes the causality between ligand bite angle, regioselectivity, and side-product suppression.

Table 1: Ligand Effects on Rh-Catalyzed Hydroaminomethylation Selectivity

Ligand SystemCatalyst PrecursorLinear:Branched RatioYield (%)Dominant Side ProductsReference
PPh₃Rh(acac)(CO)₂2:1 to 6:150 - 65Branched Amines, Aldol Condensates[3]
Sulfoxantphos (Biphasic)Rh(acac)(CO)₂78:1> 95Trace Alkanes[6]
XantphosRh(acac)(CO)₂> 98:299None (Trace Alcohols)[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints so researchers can verify the success of each mechanistic step in real time.

Protocol A: Highly Regioselective Rh-Catalyzed Hydroaminomethylation of α-Olefins

Purpose: To synthesize linear aliphatic amines while suppressing aldol and branched side products[3].

  • Catalyst Preparation: In an argon-filled glovebox, dissolve Rh(acac)(CO)2​ (0.1 mol%) and Xantphos (0.2 mol%) in anhydrous toluene.

    • Self-Validation Check: The solution must transition from pale yellow to a deep orange-red, confirming the successful coordination of the phosphine ligand to the Rh center.

  • Substrate Addition: Add the terminal alkene (1.0 equiv), secondary amine (1.2 equiv), and n-dodecane (as an internal standard). Transfer the mixture to a high-pressure autoclave.

  • Pressurization & Reaction: Purge the reactor three times with syngas ( CO/H2​ , 1:1). Pressurize to 60 bar and heat the system to 120°C for 16 hours.

    • Self-Validation Check: Monitor gas uptake via a mass flow controller; a distinct plateau indicates the completion of the hydroformylation and subsequent hydrogenation steps.

  • Analysis & Workup: Cool the reactor to room temperature and vent carefully in a fume hood. Analyze an aliquot via GC-FID.

    • Self-Validation Check: GC traces must show the complete disappearance of the aldehyde intermediate and a linear/branched amine ratio of >98:2.

Protocol B: Anhydrous Aminomethylation of Aromatic Compounds

Purpose: To prevent aminal formation and hydrolysis when functionalizing electron-rich aromatic systems[4].

  • Substrate Activation: Dissolve the electron-rich aromatic substrate (e.g., MOM-protected BINOL) in anhydrous THF under a nitrogen atmosphere. Cool the flask to -5°C. Add n-BuLi (2.6 equiv) dropwise.

    • Self-Validation Check: A distinct color change (typically to pale yellow or orange) indicates successful lithiation of the aromatic ring.

  • Electrophilic Addition: Cool the mixture further to -15°C. Add freshly dried Eschenmoser's salt ( CH2​=NMe2+​Cl− ) (3.2 equiv) in small portions to prevent thermal spikes. Allow the reaction to warm to room temperature over 2 hours.

  • Quenching & TLC Monitoring: Quench the reaction with a minimal amount of water (1 mL per 5 mmol substrate).

    • Self-Validation Check: TLC analysis (Hexanes/EtOAc) should reveal the complete consumption of the starting material. The newly formed aminomethylated product will remain near the baseline in non-polar solvents but will stain intensely orange/red with Dragendorff's reagent, confirming the presence of a tertiary amine.

  • Isolation: Extract the aqueous layer with dichloromethane, dry the combined organic phases over MgSO4​ , and purify via silica gel chromatography.

References

  • Amines Made Easily: A Highly Selective Hydroaminomethylation of Olefins. Journal of the American Chemical Society. 3

  • Continuous production of amines directly from alkenes via cyclodextrin-mediated hydroaminomethylation using only water as the solvent. RSC Publishing. 1

  • Fast Titanium-Catalyzed Hydroaminomethylation of Alkenes and the Formal Conversion of Methylamine. PMC / ChemCatChem. 2

  • An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry. 5

  • The potential of hydroaminomethylation : directing the cascade. Research portal Eindhoven University of Technology. 6

  • Aminomethylation of BINOL with methyleneiminium salts. Canadian Science Publishing.4

Sources

addressing thermal instability of aminomethylphenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminomethylphenol Derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the inherent thermal vulnerabilities of phenolic Mannich bases. These compounds are highly valuable as drug precursors, chelating agents, and monomers for advanced thermosetting resins, but their tendency to degrade under thermal stress requires precise analytical and synthetic interventions.

Below, you will find causality-driven FAQs, validated diagnostic workflows, and structural mitigation strategies to ensure the integrity of your compounds.

Section 1: Fundamental Diagnostics (FAQs)

Q1: Why do my aminomethylphenol derivatives degrade or change color upon heating above 150°C? A: The primary cause of thermal instability in aminomethylphenols is the 1[1]. When subjected to thermal stress, the carbon-nitrogen bond of the Mannich base cleaves. This endothermic cleavage is causally facilitated by the adjacent phenolic hydroxyl group, which donates a proton to the amine leaving group. The reaction yields a highly reactive ortho-quinone methide (o-QM) intermediate and a free amine[2]. The transient o-QM rapidly undergoes self-condensation or reacts with other nucleophiles, leading to uncontrolled oligomerization (observed experimentally as color changes or charring)[3].

Q2: How does the phenolic substitution pattern affect this thermal stability? A: The electronic nature of the substituents on the phenol ring directly dictates the activation energy required for retro-Mannich cleavage. Electron-donating groups (EDGs) stabilize the resulting o-QM intermediate, thereby lowering the temperature at which degradation begins. Conversely, electron-withdrawing groups (EWGs) destabilize the o-QM and increase the thermal stability of the parent aminomethylphenol. Furthermore, increasing the crosslink density by using multifunctional phenols (e.g., bisphenol-A derived Mannich bases) can trap the degradation products within a matrix, delaying catastrophic mass loss[4].

Section 2: Diagnostic Workflows and Methodologies

To effectively troubleshoot thermal instability, you must first isolate the degradation mechanism using a self-validating analytical approach.

DiagnosticWorkflow Start Synthesize Aminomethylphenol Thermal Thermal Profiling (TGA/DSC) Start->Thermal Decision Mass Loss < 200°C? Thermal->Decision EGA Evolved Gas Analysis (GC-MS) Decision->EGA Yes Stable Thermally Stable Proceed to Application Decision->Stable No Retro Confirm Retro-Mannich Cleavage (Amine Release) EGA->Retro Modify Structural Modification (e.g., EWG addition) Retro->Modify Modify->Thermal Re-test

Caption: Workflow for diagnosing and mitigating retro-Mannich thermal degradation.

Protocol 1: Evolved Gas Analysis (EGA) via TGA-GC/MS

Purpose: To validate whether mass loss is due to retro-Mannich cleavage (amine release) or simple solvent evaporation/oxidation. This protocol acts as a self-validating system by coupling thermodynamic weight-loss data with direct chemical identification of the effluents[3][4].

  • Sample Preparation: Load 5–10 mg of the desiccated aminomethylphenol derivative into an alumina TGA crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: This prevents oxidative degradation pathways, isolating purely thermal cleavage events.

  • Heating Profile: Equilibrate at 30°C for 5 minutes. Ramp the temperature at 10°C/min up to 400°C.

  • Gas Sampling: Interface the TGA exhaust to a GC-MS via a heated transfer line (maintained at 250°C). Causality: Heating the line prevents the condensation of high-boiling evolved amines before they reach the mass spectrometer.

  • Data Correlation: Identify the first derivative peak in the TGA thermogram (dTGA). Correlate this exact temperature window with the MS spectra. If the MS detects the exact mass of the parent amine used during your initial Mannich synthesis, retro-Mannich cleavage is definitively confirmed[4].

Section 3: Quantitative Thermal Stability Metrics

The table below summarizes the typical degradation onset temperatures ( Tonset​ ) and char yields for various aminomethylphenol derivatives, illustrating the causality between structural choices and thermal stability[3][4].

Phenolic PrecursorAmine PrecursorSubstitution Type Tonset​ (°C)Char Yield at 600°C (%)Primary Degradation Mechanism
PhenolAnilineUnsubstituted~22020 - 25Retro-Mannich (Aniline release)
p-CresolAnilineElectron-Donating~20515 - 18Accelerated o-QM formation
4-NitrophenolAnilineElectron-Withdrawing~24530 - 35Delayed cleavage
Bisphenol-AAnilineBifunctional~25035 - 40Matrix trapping of amines

Section 4: Advanced Solutions & Mitigation Strategies (FAQs)

Q3: How can I synthetically modify the Mannich base to prevent retro-Mannich cleavage during high-temp processing? A: If your application requires the aminomethylphenol motif but demands higher thermal stability, consider Benzoxazine Ring Closure . If the amine is primary, reacting the aminomethylphenol with an additional equivalent of formaldehyde closes the structure into a benzoxazine ring. Polybenzoxazines exhibit vastly superior thermal stability because the nitrogen is locked in a heterocyclic conformation, preventing premature o-QM formation until deliberate ring-opening polymerization is triggered[3][4].

Pathway AMP Aminomethylphenol (Mannich Base) Intermediate Proton Transfer & C-N Cleavage AMP->Intermediate Heat Heat Thermal Stress (>150°C) Heat->Intermediate Products ortho-Quinone Methide + Free Amine Intermediate->Products Retro-Mannich Polymer Uncontrolled Char / Oligomers Products->Polymer Self-Condensation

Caption: Logical pathway of thermally induced retro-Mannich cleavage and uncontrolled polymerization.

Protocol 2: Benzoxazine Ring Closure for Enhanced Stability

Purpose: To convert a thermally labile primary aminomethylphenol into a stable benzoxazine monomer. The causality here relies on conformational locking: by tying the secondary amine and the phenolic hydroxyl into a six-membered oxazine ring, the proton transfer required to initiate the retro-Mannich cleavage is sterically and electronically hindered.

  • Reagent Mixing: Dissolve 1.0 equivalent of the primary aminomethylphenol in a non-polar solvent (e.g., toluene).

  • Formaldehyde Addition: Add 1.1 equivalents of paraformaldehyde.

  • Reflux & Water Removal: Heat the mixture to 80–90°C under reflux for 4–6 hours. Use a Dean-Stark trap to continuously remove the water byproduct. Self-Validation: The reaction's progress is visually validated by the stoichiometric accumulation of water in the trap; once water ceases to collect, ring closure is complete.

  • Isolation: Wash the organic layer with 1N NaOH to remove unreacted phenols, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting benzoxazine will resist retro-Mannich degradation up to ~250°C.

Q4: What are the best storage and handling practices for these compounds? A: Because retro-Mannich cleavage can also be catalyzed photochemically[1] and by trace acids, aminomethylphenols must be stored in amber glass vials to prevent UV-driven o-QM generation. Store at -20°C under an inert argon atmosphere to prevent thermo-oxidative degradation, which can attack the benzylic carbon and prematurely initiate cleavage[4].

References

  • Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Elsevier / kpi.ua.4

  • New Method To Predict the Thermal Degradation Behavior of Polybenzoxazines from Empirical Data Using Structure Property Relationships. ACS Publications.3

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI.1

  • SOLVENT-FREE SYNTHESIS OF 2-(1H-BENZIMIDAZOL-1-YL- METHYL)-4-SUBSTITUTED 1-HYDROXYARYL BY THE TWO COMPONENT MANNICH REACTION. clockss.org.2

Sources

Validation & Comparative

A Comparative Guide to Pyridine and Pyrimidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, pyridine and pyrimidine derivatives have garnered immense attention due to their versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This guide offers an in-depth, objective comparison of pyridine and pyrimidine scaffolds as enzyme inhibitors, moving beyond theoretical discussions to provide a practical analysis grounded in experimental data. We will dissect their physicochemical properties, explore structure-activity relationships (SAR), and present a head-to-head comparison of their performance as cholinesterase inhibitors, supported by detailed experimental protocols.

Introduction: The Significance of Pyridine and Pyrimidine Scaffolds

Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, are not merely structural curiosities. Their unique electronic properties and ability to form a variety of non-covalent interactions make them privileged structures in drug design.[3] The nitrogen atom(s) in these rings can act as hydrogen bond acceptors, and the electron-deficient nature of the rings facilitates π-π stacking interactions with aromatic residues in enzyme active sites.[3] These characteristics have led to their widespread use in the development of inhibitors for a diverse range of enzymes, including kinases, cholinesterases, and various metabolic enzymes.[4][5][6]

The choice between a pyridine and a pyrimidine core is a critical decision in the drug design process. This choice is not arbitrary; it is dictated by the specific topology and chemical environment of the target enzyme's active site. This guide will illuminate the rationale behind selecting one scaffold over the other, providing researchers with the insights needed to make informed decisions in their own drug discovery endeavors.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between pyridine and pyrimidine lie in their electronic distribution and hydrogen bonding capacity, which in turn influence their physicochemical properties and interactions with biological targets.

PropertyPyridinePyrimidineRationale and Implications for Drug Design
Nitrogen Atoms 12Pyrimidine's two nitrogen atoms offer more opportunities for hydrogen bonding, which can lead to enhanced binding affinity and selectivity. However, this also increases polarity, which may impact cell permeability.
Basicity (pKa) ~5.2~1.3Pyridine is significantly more basic than pyrimidine. This property can be crucial for forming ionic interactions with acidic residues in an enzyme's active site. The lower basicity of pyrimidine can be advantageous in reducing off-target effects and improving pharmacokinetic profiles.
Dipole Moment ~2.2 D~2.3 DBoth molecules possess a significant dipole moment, contributing to their ability to engage in polar interactions. The precise vector of the dipole differs, which can influence their orientation within a binding pocket.
Solubility HighHighBoth are polar molecules with good aqueous solubility, a desirable trait for drug candidates. However, extensive substitution with lipophilic groups can drastically alter this property.

The decision to employ a pyridine or pyrimidine scaffold is therefore a strategic one, balancing the need for potent target engagement with the requirement for favorable drug-like properties.

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Potency and Selectivity

The biological activity of both pyridine and pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring. Strategic modifications can dramatically enhance potency, selectivity, and pharmacokinetic properties.

Pyridine Derivatives

The pyridine ring offers five positions for substitution, allowing for fine-tuning of its properties. A common strategy involves placing a key binding moiety at the 2- or 4-position, while modulating solubility and metabolic stability with substituents at other positions. For instance, in the development of Rho kinase (ROCK) inhibitors, 2-amino substitution on the pyridine ring was found to reduce cytochrome P450 (CYP) inhibition while maintaining potency.

Pyrimidine Derivatives

The pyrimidine scaffold has proven to be particularly fruitful in the development of kinase inhibitors, largely due to its ability to mimic the adenine core of ATP and form key hydrogen bonds in the hinge region of the kinase domain.[2] The 2,4-disubstitution pattern is a recurring motif in potent kinase inhibitors. For example, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), systematic variation of substituents at the 2, 4, and 6 positions of the pyrimidine ring led to a significant optimization of potency and lipophilicity.

Head-to-Head Comparison: Cholinesterase Inhibition

To provide a concrete example of the comparative performance of these scaffolds, we will examine a study by Rossi et al. that directly compares a series of pyridine and pyrimidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease.

The general structure of the compared compounds features a central diaminoalkyl linker separating two aromatic moieties, one of which is either a pyridine or a pyrimidine ring. This design allows for a direct assessment of the impact of the heterocyclic core on inhibitory activity.

Comparative Inhibition Data

The following table summarizes the inhibitory potency (Ki values) of representative, structurally analogous pyridine and pyrimidine derivatives against AChE from Electrophorus electricus (EeAChE).

Compound ID (Reference)Heterocyclic CoreR GroupLinker Length (CH2)nEeAChE Ki (µM)
9 PyrimidinePhenyl50.312
23 PyridinePhenyl5>9
13 PyrimidinePhenyl60.426
25 PyridinePhenyl62.1

Data Analysis and Interpretation:

The experimental data clearly demonstrates that for this series of compounds, the pyrimidine derivatives are significantly more potent inhibitors of EeAChE than their corresponding pyridine analogs . For instance, compound 9 (pyrimidine) has a Ki of 0.312 µM, whereas its pyridine counterpart, compound 23 , is largely inactive. A similar trend is observed for the compounds with a longer linker (n=6), where the pyrimidine derivative 13 is approximately five-fold more potent than the pyridine derivative 25 .

This suggests that the two nitrogen atoms in the pyrimidine ring are crucial for optimal interaction with the EeAChE active site, likely through the formation of additional hydrogen bonds or more favorable electrostatic interactions compared to the single nitrogen of the pyridine ring.

Interestingly, the study also found that the opposite was true for butyrylcholinesterase (BChE), where the pyridine derivatives were generally more potent than the corresponding pyrimidine compounds . This highlights the importance of the target enzyme's specific active site architecture in determining which scaffold will be more effective.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of compounds against cholinesterases, based on the well-established Ellman's method. This method provides a reliable and reproducible means of assessing enzyme inhibition.

Principle:

This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.

Materials and Reagents:

  • Electrophorus electricus acetylcholinesterase (EeAChE)

  • Equine serum butyrylcholinesterase (eqBChE)

  • Acetylthiocholine iodide (ATCI)

  • S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

G prep_reagents Prepare Reagents (Buffer, DTNB, Substrate) add_buffer Add Buffer, DTNB, and Inhibitor to Wells prep_reagents->add_buffer prep_enzyme Prepare Enzyme Stock Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_buffer add_buffer->add_enzyme incubate1 Pre-incubate (e.g., 15 min) add_enzyme->incubate1 add_substrate Initiate Reaction with Substrate (ATCI or BTCI) incubate1->add_substrate read_absorbance Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 / Ki Values calc_inhibition->calc_ic50

Sources

A Researcher's Guide to the Structure-Activity Relationship of Substituted Aminomethylphenols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of substituted aminomethylphenols, a class of compounds with diverse pharmacological applications. We will delve into their synthesis, explore how structural modifications influence their anticancer and neurological activities, and provide detailed experimental protocols for their evaluation.

The Aminomethylphenol Scaffold: A Versatile Pharmacophore

Substituted aminomethylphenols are characterized by a phenol ring bearing an aminomethyl group (-CH₂NR₂). The phenolic hydroxyl group and the amino group are key features that can be readily modified, making this scaffold a versatile template for combinatorial chemistry and drug discovery. The relative position of these groups on the aromatic ring, along with the nature of substituents on both the ring and the nitrogen atom, profoundly dictates the compound's biological profile.

Structure-Activity Relationships: A Comparative Analysis

The biological activity of substituted aminomethylphenols is highly dependent on the nature and position of substituents. Here, we compare the structure-activity relationships (SAR) for two prominent therapeutic areas: anticancer and neurological applications.

Anticancer Activity

Eugenol (4-allyl-2-methoxyphenol), a natural phenol, has served as a starting point for the synthesis of numerous aminomethylphenol derivatives with promising anticancer properties. The introduction of an aminomethyl group, typically via the Mannich reaction, has been shown to enhance cytotoxic activity.

A key determinant of anticancer potency is the nature of the substituent on the amino group. For instance, studies on eugenol-derived aminomethylphenols have shown that different amine substituents lead to varying levels of cytotoxicity against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer). Generally, the introduction of a bulky or aromatic substituent on the nitrogen atom can influence the compound's lipophilicity and its ability to interact with biological targets.

Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Aminomethylphenol Derivatives

CompoundSubstituent on Amino GroupCancer Cell LineIC₅₀ (µM)Reference
Eugenol Derivative 1MethylMCF-722.75[1]
Eugenol Derivative 2BenzylMCF-7Not specified, but showed activity[2][3]
Eugenol Derivative 3FurfurylIn vivo fibrosarcoma modelShowed activity[2][3]
Aminophenol Analogue 1p-dodecylHL60Potent activity reported[4]
Aminophenol Analogue 2p-decylHL60Potent activity reported[4]
Flavone Derivative (APF-1)4-aminophenoxyA5494[5]
Flavone Derivative (APF-1)4-aminophenoxyH19752[5]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

The data suggests that increasing the lipophilicity of the amino substituent can correlate with enhanced anticancer activity, as seen with the long alkyl chains in the aminophenol analogues.[4] The specific heterocyclic and aromatic substituents in eugenol derivatives also confer significant cytotoxicity.[2][3]

Neurological Activity

Substituted aminomethylphenols have also been investigated for their effects on the central nervous system, particularly as modulators of opioid and GABA receptors.

In the context of opioid receptor modulation, the phenolic hydroxyl group is often critical for binding. The position of this hydroxyl group (ortho, meta, or para to the aminomethyl group) can significantly impact receptor affinity and selectivity.[6] For instance, a meta-hydroxyl group is a common feature in many opioid ligands. The nature of the N-substituent is also a crucial factor, with different groups favoring agonist or antagonist activity. For example, an N-methyl group is often found in opioid agonists, while larger substituents like N-phenethyl can also confer high affinity.[6][7]

Experimental Protocols

Synthesis of a Representative Aminomethylphenol: 4-Allyl-2-methoxy-6-((phenylamino)methyl)phenol

This protocol describes the synthesis of an eugenol-derived aminomethylphenol via the Mannich reaction. This three-component condensation reaction is a cornerstone for the synthesis of such derivatives.[8]

Principle: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the case of phenols, the electron-rich aromatic ring acts as the nucleophile, attacking an in situ-formed iminium ion from the reaction of an amine and formaldehyde.[8]

Materials:

  • Eugenol (4-allyl-2-methoxyphenol)

  • Aniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve eugenol (1 equivalent) in ethanol.

  • Add aniline (1 equivalent) to the solution and stir.

  • Slowly add formaldehyde solution (1.1 equivalents) dropwise to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-allyl-2-methoxy-6-((phenylamino)methyl)phenol.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • 96-well microplate

  • Complete cell culture medium

  • Substituted aminomethylphenol compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminomethylphenol compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanistic Insights

The biological effects of substituted aminomethylphenols are mediated through their interaction with various cellular signaling pathways. As phenolic compounds, they are known to modulate pathways involved in inflammation, oxidative stress, and cell survival.[11][12]

For instance, the anti-inflammatory and antioxidant properties of some aminomethylphenols may be attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. Reactive oxygen species (ROS) can activate the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to promote the transcription of pro-inflammatory genes. By scavenging ROS, aminomethylphenols can potentially suppress this cascade.

In the context of cancer, these compounds may induce apoptosis through the modulation of pathways involving protein kinases such as Protein Kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[12]

Visualizing the Concepts

SAR_Anticancer cluster_Aminomethylphenol Aminomethylphenol Core cluster_Substituents Substituent Effects on Anticancer Activity cluster_Activity Biological Outcome Core Phenol Ring Aminomethyl Aminomethyl Group (-CH2NR2) N_Sub N-Substituent (R) Activity Increased Cytotoxicity (e.g., lower IC50) N_Sub->Activity Bulky/Lipophilic Groups (e.g., Benzyl, Dodecyl) Ring_Sub Ring Substituents Ring_Sub->Activity Electron-donating/withdrawing groups (position dependent)

Caption: Key SAR principles for anticancer activity.

Mannich_Reaction cluster_Reactants Reactants cluster_Intermediate Intermediate cluster_Product Product Phenol Substituted Phenol Product Substituted Aminomethylphenol Phenol->Product Amine Amine (Primary or Secondary) Iminium Iminium Ion Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Iminium->Product Electrophilic Aromatic Substitution

Caption: Workflow for the Mannich synthesis.

NFkB_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Inhibition Inhibition cluster_Pathway NF-κB Signaling Cascade ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK AMP Aminomethylphenol AMP->ROS Scavenges IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Translocation

Caption: Hypothesized inhibition of NF-κB pathway.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Rudyanto, M., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC. Retrieved from [Link]

  • Rudyanto, M., et al. (2021, January 7). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. ResearchGate. Retrieved from [Link]

  • Pisano, M., et al. (2022, November 6). Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. MDPI. Retrieved from [Link]

  • ResearchGate. Mannich reaction mechanism for phenols. Retrieved from [Link]

  • O'Brien, A. G., et al. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]

  • Google Patents. EP0487188A1 - Alkyl phenol Mannich condensates.
  • Wang, Y., et al. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ohba, T., et al. (2007, January 15). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • PubMed. Studies on nonsteroidal anti-inflammatory drugs: synthesis and biological activity of 4-hydroxy-3-aminomethyl-diphenyl and 4(2) -. Retrieved from [Link]

  • Panda, J., et al. (2021, May 1). Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction. Bentham Science Publishers. Retrieved from [Link]

  • Singh, P., et al. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
  • Kim, I. J., et al. (2004, August 15). A critical structural determinant of opioid receptor interaction with phenolic 5-phenylmorphans. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Tan, M. L., et al. (2020, January 14). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Retrieved from [Link]

  • Pasternak, G. W., et al. (2020, March 20). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. PMC. Retrieved from [Link]

  • Aldrich, J. V., et al. (2018). SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. PMC. Retrieved from [Link]

  • Marques, C., et al. (2014). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. Medicinal Research Reviews. Retrieved from [Link]

  • Spetea, M., et al. (2014). Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. PMC. Retrieved from [Link]

  • Ozenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Retrieved from [Link]

  • Sestito, S., et al. (2023, April 5). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. MDPI. Retrieved from [Link]

  • Hosztafi, S., et al. (2011). A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. PubMed. Retrieved from [Link]

  • Marques, M. P. M., et al. (2025, August 10). New Anticancer Agents: Structure-Activity Relationships. ResearchGate. Retrieved from [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • Singh, M., et al. Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems. ResearchGate. Retrieved from [Link]

  • Szymańska, P., & Piórkowski, M. (2020). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. Retrieved from [Link]

  • Pandey, K. B., & Rizvi, S. I. (2011). Flavonoids in modulation of cell survival signalling pathways. PMC. Retrieved from [Link]

  • Singh, A., et al. (2025, April 12). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. MDPI. Retrieved from [Link]

  • Lumba, S., et al. (2022, April 1). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Hindawi. Retrieved from [Link]

  • Balcer, H. J., & Han, Y. (2014, April 11). Aromatic Amino Acid Activation of Signaling Pathways in Bone Marrow Mesenchymal Stem Cells Depends on Oxygen Tension. PMC. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. RSC Publishing. Retrieved from [Link]

Sources

Comparative Docking Studies of Aminomethylphenol Derivatives: A Technical Guide for GAT1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and drug design, I have evaluated countless scaffolds targeting the γ-aminobutyric acid (GABA) transporters (GATs). The modulation of the GABAergic system is a validated clinical strategy for treating neurological disorders such as epilepsy and neuropathic pain[1]. While classical nipecotic acid derivatives like Tiagabine are highly potent, their pharmacokinetic limitations have driven the search for novel chemotypes.

Aminomethylphenol derivatives have emerged as a promising class of non-amino acid GAT inhibitors[2]. However, achieving subtype selectivity (e.g., selectively targeting hGAT1 over GAT2, GAT3, or BGT1) requires a precise understanding of their spatial binding geometry. This guide objectively compares the docking performance of aminomethylphenol derivatives against standard alternatives, providing a self-validating experimental framework for your own structure-based drug design workflows.

Mechanistic Rationale: Why Aminomethylphenols?

Classical GAT1 inhibitors rely heavily on a carboxylic acid moiety to coordinate with the sodium ion ( Na+ ) in the S1 binding site[2]. However, that non-amino acid aminomethylphenol derivatives can also achieve significant inhibition[3]. By replacing the rigid carboxylic acid with a phenol group and appending a lipophilic side chain (e.g., an n-dodecyl group) to the nitrogen, these molecules increase their conformational flexibility[2].

Comparative molecular docking reveals a critical divergence in binding causality:

  • Tiagabine (Standard): The nitrogen atom is oriented toward the intracellular face, while the bulky aromatic rings face the extracellular vestibule[2].

  • Aminomethylphenols: The protonated amine forms critical ionic interactions with Tyr60, while the lipophilic tail anchors into the hydrophobic extracellular vestibule. The lack of a carboxylate group means these derivatives rely heavily on hydrogen bonding (e.g., via Tyr140) and distance-constrained hydrophobic packing rather than direct, strong Na+ coordination[2].

BindingInteractions Ligand Aminomethylphenol Scaffold Amine Amine Moiety (Protonated) Ligand->Amine Phenol Phenol/Methoxy Group Ligand->Phenol Lipid Lipophilic Side Chain Ligand->Lipid Y60 Tyr60 (Ionic Interaction) Amine->Y60 Ionic Y140 Tyr140 (H-Bond Donor) Phenol->Y140 H-Bond Na Na+ Ion (Coordination) Phenol->Na Weak Coord Vestibule Extracellular Vestibule (Hydrophobic Pocket) Lipid->Vestibule Hydrophobic

Key pharmacophoric interactions of aminomethylphenols within the hGAT1 binding pocket.

Comparative Data Analysis

To objectively evaluate the performance of aminomethylphenol derivatives, we must benchmark them against established GAT1 inhibitors using both empirical IC50​ data and computational docking scores. The data below synthesizes findings from and comparative docking studies[3].

Table 1: Comparative Binding Profiles in hGAT1 Models
Compound ClassRepresentative LigandhGAT1 IC50​ ( μM )Key Binding InteractionsEst. Docking Score (kcal/mol)Subtype Selectivity
Aminomethylphenol 5-n-dodecylaminomethyl-2-methoxyphenol12.30Tyr140 (H-bond), Tyr60 (Ionic)-8.4Unspecific (GAT1-4)
Nipecotic Acid Tiagabine (Clinical Standard)0.04 Na+ coord, Phe294 (VdW)-10.2Highly GAT1 Selective
N-substituted Pyridine DDPM-2571~0.05Tyr140, Extracellular vestibule-9.8GAT1 Selective
Isoxazol Derivative Compound 37 (COOH replaced)38.00Loss of strong H-bond network-6.1Poor Affinity

Analytical Insight: The substitution of the classical COOH group (as seen in Compound 37) leads to a three-order-of-magnitude decrease in inhibitory potency[3]. Aminomethylphenols compensate for this lack of a COOH group through their methoxyphenol moiety, but their linear lipophilic chains often result in pan-GAT inhibition (GAT1-4) rather than strict GAT1 selectivity[2].

Self-Validating Experimental Protocol: Induced Fit Docking (IFD)

Because the hGAT1 transporter undergoes significant conformational shifts (from open-to-out to occluded-out states) upon binding bulky inhibitors, rigid docking protocols are fundamentally flawed[3],[2]. As an Application Scientist, I mandate the use of an Induced Fit Docking (IFD) protocol. This ensures the causality of the binding pose is physically realistic, allowing the extracellular vestibule to expand and accommodate the aminomethylphenol's lipophilic tail.

Step-by-Step Methodology

Step 1: Homology Modeling & Protein Preparation

  • Retrieve the primary sequence of hGAT1 (UniProt: P30531)[3].

  • Generate a homology model using the Drosophila melanogaster dopamine transporter (dDAT, PDB ID: 4XP4) in an open-to-out conformation as the template[3].

  • Assign protonation states at pH 7.4 using tools like Epik or MOE Protonate3D. Ensure the two Na+ ions and one Cl− ion are retained in the S1 binding site, as they are essential for structural integrity[2].

Step 2: Ligand Preparation

  • Sketch the aminomethylphenol derivatives and standard comparators (e.g., Tiagabine).

  • Generate 3D conformers and minimize energy using the OPLS3e or MMFF94x force field.

  • Crucial Causality Step: Ensure the secondary amine of the aminomethylphenol is protonated. This positive charge is non-negotiable for establishing the ionic interaction with Tyr60[2].

Step 3: Grid Generation

  • Define the binding cavity by setting a 17 Å radius around the known functional residues: Gly59, Tyr60, Ala61, Ile62, Gly63, Gly65, Asn66, Trp68, Tyr86, Leu136, Tyr139, Tyr140, Ile143, Gln291, Phe294, Ser295, Tyr296, Gly297, Leu300, Asn327, Ser328, Ser331, Ala358, Leu392, Asp395, Ser396, and Asp451[3].

Step 4: Induced Fit Docking (IFD)

  • Perform initial softened-potential docking (scaling van der Waals radii by 0.5) to generate initial poses.

  • Sample different rotamers for side chains within 5.0 Å of the ligand to remove bias in the pose generation step[3].

  • Perform a prime energy minimization of the refined complex.

Step 5: Pose Clustering and GRIND Validation

  • Cluster the resulting poses based on the RMSD of the heavy atoms of the common scaffold (threshold: 2.0 Å)[3].

  • Validate the top-scoring poses against 3D-QSAR GRIND models. Confirm that the spatial distance between the hydrogen bond acceptor (phenol oxygen) and the hydrophobic tail aligns with the optimal 10.40–10.80 Å distance identified for highly active compounds[3].

DockingWorkflow Target Homology Modeling (hGAT1 via dDAT Template) Grid Grid Generation (17 Å Radius) Target->Grid Ligand Ligand Prep (Protonated Amines) Docking Induced Fit Docking (Side-chain Flexibility) Ligand->Docking Grid->Docking Scoring Pose Clustering (RMSD < 2.0 Å) Docking->Scoring SAR GRIND Descriptor Validation Scoring->SAR

Step-by-step comparative molecular docking workflow for hGAT1 inhibitors.

Conclusion & Strategic Recommendations

Comparative docking studies reveal that while aminomethylphenol derivatives lack the classical carboxylic acid anchor of nipecotic acid derivatives, they successfully exploit the hGAT1 binding pocket through a combination of hydrogen bonding (via the methoxyphenol group) and extensive hydrophobic interactions within the extracellular vestibule[3],[2].

For drug development professionals: To optimize the aminomethylphenol scaffold for GAT1 selectivity, future synthetic efforts should focus on constraining the flexibility of the lipophilic side chain. By rigidifying this tail (e.g., incorporating diarylalkenyl motifs), researchers can prevent the promiscuous binding to GAT2/GAT3/BGT1 that currently limits the clinical viability of simple alkyl-substituted aminomethylphenols[2].

References

  • Kragler, A., Höfner, G., & Wanner, K. T. (2008). Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4. European Journal of Medicinal Chemistry, 43(11), 2404–2411. Available at:[Link]

  • Jabeen, I., et al. (2019). GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors. PeerJ, 7, e6283. Available at:[Link]

  • Zafar, S., & Jabeen, I. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Cellular Neuroscience, 12, 358. Available at:[Link]

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A Senior Application Scientist's Guide to Validating Ligand-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate characterization of molecular interactions is the bedrock of innovation. The journey from a promising novel ligand to a viable therapeutic candidate is paved with rigorous validation, and at its heart lies the precise measurement of binding affinity to its target protein. This guide provides an in-depth, comparative analysis of the most prevalent and powerful techniques employed in the field today: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).

As a senior application scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the "why" behind the "how." Each experimental choice carries weight, influencing the quality, reliability, and ultimate interpretation of your data. This guide is structured to empower you with the expertise to not only execute these assays but to critically evaluate your results and those of others, ensuring the scientific integrity of your findings.

The Imperative of Orthogonal Validation

Before we delve into the specifics of each technique, it is crucial to emphasize the principle of orthogonal validation. No single method is infallible. Each possesses inherent strengths and weaknesses, and their underlying physical principles differ. Therefore, confidence in a measured binding affinity is substantially increased when validated by at least two distinct, independent methods.[1] This approach mitigates the risk of method-specific artifacts and provides a more holistic and trustworthy characterization of the molecular interaction.

A Comparative Overview of Key Technologies

The four techniques discussed in this guide represent the modern arsenal for binding affinity determination. They offer a range of capabilities, from real-time kinetic analysis to thermodynamic profiling, and vary in terms of sample consumption, throughput, and sensitivity. The choice of technique is not arbitrary but is dictated by the specific scientific question, the nature of the interacting molecules, and available resources.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Change in refractive index near a sensor surface upon mass accumulation.[2][3]Measures the heat released or absorbed during a binding event.[4]Interference pattern of white light reflected from a biosensor tip.[5][6]Detects changes in molecular motion along a microscopic temperature gradient.[7][8]
Measurement Real-time kinetics (k_on, k_off), affinity (K_D), and concentration.[2]Direct measurement of binding affinity (K_D), stoichiometry (n), and thermodynamics (ΔH, ΔS).[9]Real-time kinetics (k_on, k_off), affinity (K_D), and concentration.[5]Equilibrium binding affinity (K_D).[7]
Labeling Label-free.[2]Label-free.[9]Label-free.[5]Requires fluorescent labeling of one binding partner (or utilizes intrinsic fluorescence).[7]
Immobilization One binding partner is immobilized on a sensor chip.[10]Both binding partners are in solution.[9]One binding partner is immobilized on a biosensor tip.[5]Both binding partners are in solution.[7]
Throughput Moderate to high.[2]Low.[11]High.[5]High.[8]
Sample Consumption Low to moderate.[12]High.[11]Low.[5]Very low.[13]
Affinity Range pM to mM.[14]nM to µM.[15]pM to mM.[14]pM to mM.[7]
Key Advantage High-quality kinetic and affinity data.[2]Provides a complete thermodynamic profile of the interaction.High throughput and compatibility with crude samples.[14]Low sample consumption and tolerance to complex matrices.[16]
Key Limitation Immobilization can affect protein activity; potential for mass transport limitations.Low throughput; requires large sample quantities.[11]Lower sensitivity compared to SPR.[2]Requires fluorescent labeling which can potentially interfere with binding.[2]

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

SPR has long been considered the gold standard for real-time, label-free analysis of biomolecular interactions.[2] It provides high-quality kinetic data, allowing for the determination of both association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.

a. The "Why": Causality in Experimental Choices

The core of an SPR experiment is the immobilization of one binding partner (the ligand) onto a sensor chip. The choice of immobilization strategy is critical and can significantly impact the outcome. Covalent amine coupling is common, but if it inactivates the protein, alternative chemistries or capture-based methods (e.g., using tagged proteins) should be employed.[10][17] The density of the immobilized ligand is another crucial parameter. A high density can lead to mass transport limitations, where the rate of analyte binding is limited by diffusion rather than the intrinsic interaction kinetics. Conversely, a very low density may result in a weak signal. Therefore, optimizing the ligand density is a key step in developing a robust SPR assay.

b. Experimental Workflow

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

c. Detailed Experimental Protocol
  • System Preparation:

    • Degas all buffers thoroughly to prevent air bubbles in the microfluidic system.[18]

    • Prime the system with running buffer to remove any storage solution and ensure a stable baseline.[19]

  • Ligand Immobilization:

    • Select an appropriate sensor chip based on the ligand's properties (e.g., CM5 for amine coupling, NTA for His-tagged proteins).[20]

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).[19]

    • Inject the ligand at an optimized concentration and pH to achieve the desired immobilization level.[19] A typical target is 100-200 Resonance Units (RU) for kinetic analysis.[17]

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).[19]

  • Analyte Interaction Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.[18]

    • Inject a series of analyte concentrations (typically a 3 to 5-fold dilution series) over the ligand-immobilized surface to monitor association.[20]

    • Follow each analyte injection with a dissociation phase where only running buffer flows over the surface.[21]

    • After the dissociation phase, inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.[22] The choice of regeneration solution must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand.[23]

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference surface signal and buffer blanks.

    • Fit the processed data to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.[21]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Interaction

ITC stands alone in its ability to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9] This includes the binding affinity (K_D), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

a. The "Why": Causality in Experimental Choices

In an ITC experiment, one binding partner (the titrant) is incrementally injected into a solution containing the other binding partner (the sample). The choice of which molecule is in the syringe and which is in the cell can be important. Generally, the molecule with the higher concentration is placed in the syringe.[15] The "c-value" is a critical parameter in ITC experimental design, representing the product of the macromolecule concentration in the cell and the binding constant. An optimal c-value (typically between 10 and 1000) is necessary for a well-defined sigmoidal binding isotherm from which accurate thermodynamic parameters can be derived.[9] Mismatched buffers between the syringe and the cell can lead to large heats of dilution, which can obscure the true binding signal.[9]

b. Experimental Workflow

Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).

c. Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare both the protein and ligand in the exact same, extensively dialyzed buffer to minimize heats of dilution.[15]

    • Accurately determine the concentrations of both binding partners. Errors in concentration will directly impact the calculated stoichiometry and affinity.[9]

    • Degas both solutions immediately before the experiment to prevent bubble formation in the cell.[24]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[4] A typical starting concentration for the protein in the cell is 10-50 µM, with the ligand in the syringe being 10-20 times more concentrated.[1][9]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.[4]

    • Allow the system to return to thermal equilibrium between each injection.[1]

  • Data Analysis:

    • Integrate the heat change for each injection peak.[25]

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.[4]

    • Fit the binding isotherm to a suitable binding model to determine K_D, n, and ΔH.[26] The change in entropy (ΔS) can then be calculated.

Bio-Layer Interferometry (BLI): High-Throughput Screening and Kinetic Characterization

BLI is an optical biosensing technique that measures biomolecular interactions in real-time.[6] Its "dip-and-read" format makes it particularly well-suited for high-throughput applications.[14]

a. The "Why": Causality in Experimental Choices

Similar to SPR, BLI requires the immobilization of one binding partner onto a biosensor tip. The choice of biosensor chemistry (e.g., streptavidin for biotinylated ligands, Ni-NTA for His-tagged ligands) is determined by the properties of the molecule to be immobilized.[5] Non-specific binding can be a concern, and the inclusion of a reference sensor (e.g., a sensor with an irrelevant protein or no protein) is crucial for accurate data interpretation.[27]

b. Experimental Workflow

Caption: A typical experimental workflow for Bio-Layer Interferometry (BLI).

c. Detailed Experimental Protocol
  • Assay Setup:

    • Hydrate the biosensors in the running buffer.

    • Prepare a 96-well plate with the necessary solutions: running buffer, ligand solution, analyte dilution series, and regeneration solution (if applicable).[6]

  • Experiment Execution:

    • Baseline: Dip the biosensors into wells containing running buffer to establish a stable baseline.[5]

    • Loading: Move the biosensors to wells containing the ligand solution to immobilize the ligand onto the sensor surface.[5]

    • Second Baseline: Transfer the biosensors back to running buffer to establish a new baseline after ligand loading.[5]

    • Association: Dip the biosensors into wells containing the analyte dilution series to monitor binding.[28]

    • Dissociation: Move the biosensors back to running buffer to measure the dissociation of the analyte.[28]

  • Data Analysis:

    • Process the raw data by aligning the curves to the baseline and subtracting the signal from a reference sensor.[29]

    • Fit the processed curves to a suitable kinetic model to determine k_on, k_off, and K_D.[29]

Microscale Thermophoresis (MST): Low Sample Consumption and In-Solution Measurements

MST is a powerful technique for quantifying biomolecular interactions in solution.[7] It measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.[8]

a. The "Why": Causality in Experimental Choices

A key feature of MST is the need for one of the binding partners to be fluorescently labeled.[7] The choice of fluorophore and labeling strategy should be carefully considered to avoid interfering with the binding interaction. The concentration of the fluorescently labeled molecule should be kept constant and well below the expected K_D to ensure accurate measurements.[13] Non-specific binding of the fluorescent molecule to the capillaries can be an issue, often mitigated by the addition of a non-ionic detergent (e.g., Tween-20) to the buffer.[7]

b. Experimental Workflow

Caption: A typical experimental workflow for Microscale Thermophoresis (MST).

c. Detailed Experimental Protocol
  • Sample Preparation:

    • Label one of the binding partners with a fluorescent dye.

    • Prepare a serial dilution of the unlabeled binding partner.

    • Mix the fluorescently labeled molecule (at a constant concentration) with each concentration of the unlabeled partner.[13]

    • Incubate the mixtures to allow the binding reaction to reach equilibrium.

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as molecules move in or out of the heated region.[30]

  • Data Analysis:

    • The change in normalized fluorescence is plotted against the concentration of the unlabeled ligand.

    • The resulting binding curve is fitted to a suitable model to determine the K_D.[31]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Binding Signal Inactive protein/ligand, incorrect buffer conditions, low analyte concentration, insufficient ligand immobilization (SPR/BLI).Verify protein activity with a positive control. Optimize buffer pH and ionic strength.[32] Increase analyte concentration.[33] Optimize immobilization conditions.[33]
Non-Specific Binding Hydrophobic or electrostatic interactions with the sensor surface or capillary.Add a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer.[7] Increase the salt concentration in the buffer. Use a blocking agent (e.g., BSA).[33]
Baseline Drift (SPR/BLI) Incomplete regeneration, buffer mismatch, temperature fluctuations, air bubbles.Optimize regeneration conditions.[33] Ensure buffers are properly matched and degassed.[18] Allow the instrument to thermally equilibrate.
Poor Data Fitting Inappropriate kinetic model, mass transport limitations (SPR), sample aggregation.Try different fitting models. Decrease ligand density or increase flow rate (SPR).[22] Centrifuge or filter samples before use.[9]

Conclusion: An Integrated Approach to Binding Affinity Validation

References

  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. (2021). Bio-protocol. [Link]

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. (n.d.). JoVE. [Link]

  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. (2021). PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Top 10 tips for high quality SPR data. (2023). Nicoya Lifesciences. [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). PMC. [Link]

  • MicroScale Thermophoresis (MST). (n.d.). Center for Macromolecular Interactions. [Link]

  • Overcoming Effects of Heterogeneous Binding on BLI Analysis. (2025). ACS Omega. [Link]

  • Biolayer Interferometry for DNA Protein Interactions V.2. (2023). Protocols.io. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Drug Discovery and Development. [Link]

  • Surface Plasmon Resonance Troubleshooting. (2025). Bitesize Bio. [Link]

  • A Browser-Based Tool for Assessing Accuracy of Isothermal Titration Calorimetry-Derived Parameters: K d, ΔH°, and n. (2025). PMC. [Link]

  • Technical Guide: Expert Tips on Publishing Your SPR Data. (2020). Nicoya Lifesciences. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • Surface Plasmon Resonance. (n.d.). University of Glasgow. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018). Reichert Technologies. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PMC. [Link]

  • Overcoming Effects of Heterogeneous Binding on BLI Analysis. (n.d.). PMC. [Link]

  • The ITC experiment. (n.d.). Cytiva. [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. (2026). Lab Manager. [Link]

  • User Starting Guide for the Monolith NT.115. (n.d.). NanoTemper Technologies. [Link]

  • Bio-Layer Interferometry (BLI) – Octet RED96. (n.d.). National Cancer Institute. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). National Cancer Institute. [Link]

  • Guide to Running an SPR Experiment. (2022). Duke University. [Link]

  • Isothermal titration calorimetry. (2016). CureFFI.org. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Selection and application of microbial source tracking tools for water-quality investigations. (n.d.). USGS. [Link]

  • Microscale Thermophoresis (MST). (2025). Profacgen. [Link]

  • Overcoming Effects of Heterogeneous Binding on BLI Analysis. (2025). ACS Figshare. [Link]

  • MST in METHODS – Challenging Samples Made Simple. (n.d.). NanoTemper Technologies. [Link]

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. (n.d.). PMC. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018). Nicoya Lifesciences. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. (n.d.). XanTec bioanalytics GmbH. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • How to measure and evaluate binding affinities. (2020). eLife. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. [Link]

  • A Guide to Simple and Informative Binding Assays. (n.d.). PMC. [Link]

  • Overcoming effects of heterogeneous binding on BLI analysis. (2025). bioRxiv. [Link]

  • MST Quality Assurance and Continuous Improvement Guide. (n.d.). MST Services. [Link]

  • Fit Parameters for MST Data. (n.d.). NanoTemper Technologies. [Link]

  • Technology with Real Impact: How MST Holding Transforms Data into Decisions with its Intelligent Flow Analysis and Orchestration Platform. (2025). eAlicia. [Link]

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A Senior Application Scientist's Guide to Orthogonal Validation of Hits from Biochemical and Biophysical Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of early-stage drug discovery, the identification of "hits"—molecules that show activity against a biological target in a primary high-throughput screen (HTS)—is a pivotal first step.[1][2][3][4] However, the path from a promising hit to a viable lead compound is fraught with challenges, most notably the prevalence of false positives.[3][5][6][7][8] These misleading signals can arise from various sources, including compound interference with the assay technology, non-specific binding, or compound aggregation.[3][7][9] To navigate this complex terrain and ensure that resources are invested in genuinely promising chemical matter, a robust hit validation strategy is paramount. This is where the principle of orthogonal validation becomes indispensable.

This guide, from the perspective of a seasoned application scientist, provides an in-depth exploration of orthogonal validation strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles. Our focus will be on the synergistic use of biochemical and biophysical assays to build a comprehensive and reliable data package for each hit, thereby increasing confidence in the progression to the hit-to-lead phase.[4][10]

The Rationale for Orthogonal Validation: Beyond a Single Data Point

The core tenet of orthogonal validation is to confirm the activity of a hit using a secondary assay that relies on a different physical principle or detection method than the primary screen.[5][11][12] This approach is critical for several reasons:

  • Eliminating Assay-Specific Artifacts: Many HTS assays rely on fluorescence or luminescence readouts, which can be susceptible to interference from compounds that are themselves fluorescent or colored.[3][7] An orthogonal assay with a different detection method, such as a label-free biophysical technique, can effectively filter out these false positives.[5]

  • Confirming Direct Target Engagement: A primary biochemical assay might show modulation of enzyme activity, but it doesn't necessarily prove that the compound is binding directly to the target protein. The effect could be indirect. Biophysical assays are designed to directly measure the physical interaction between a compound and its target, thus confirming on-target activity.[3][13][14]

  • Characterizing the Nature of the Interaction: Different assays provide different types of information. While a biochemical assay might yield an IC50 value (the concentration at which a compound inhibits a biological process by 50%), a biophysical assay like Surface Plasmon Resonance (SPR) can provide detailed kinetic data (association and dissociation rates), and Isothermal Titration Calorimetry (ITC) can reveal the thermodynamic drivers of the interaction.[15][16][17][18] This multi-faceted understanding is crucial for medicinal chemists to optimize the hit.

The ultimate goal is to build a weight of evidence for each hit, moving from a single, potentially specious, data point to a well-supported hypothesis of on-target activity.

The Hit Validation Workflow: A Step-by-Step Approach

A well-structured hit validation cascade is essential for efficiently triaging a large number of initial hits.[13] The following workflow represents a field-proven approach to this process.

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Biophysical Validation (Direct Binding) cluster_3 Cellular & Functional Validation cluster_4 Decision HTS High-Throughput Screening (e.g., Fluorescence-based biochemical assay) Confirmation Dose-Response in Primary Assay HTS->Confirmation Initial Hits Orthogonal_Biochemical Orthogonal Biochemical Assay (e.g., Different detection method) Confirmation->Orthogonal_Biochemical Confirmed Hits SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Orthogonal_Biochemical->SPR Validated Hits TSA Thermal Shift Assay (TSA) (Target Engagement) Orthogonal_Biochemical->TSA Validated Hits ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) SPR->ITC Characterized Hits TSA->ITC Characterized Hits Cell_Based Cell-based Target Engagement & Functional Assays ITC->Cell_Based Biophysically Confirmed Hits Lead_Series Prioritized Lead Series Cell_Based->Lead_Series Functionally Active Hits

Caption: A typical hit validation workflow, progressing from primary screening to prioritized lead series.

Key Orthogonal Validation Techniques: A Comparative Guide

The choice of orthogonal assays should be tailored to the specific target and the nature of the primary screening assay. Below, we compare some of the most widely used and authoritative biophysical techniques for hit validation.

TechniquePrincipleInformation ProvidedThroughputMaterial ConsumptionKey StrengthsLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[16][19][20]Binding affinity (KD), kinetics (ka, kd), specificity.[16]Medium to HighLow to MediumReal-time, label-free, detailed kinetic information.[16][19][21]Target immobilization can affect activity; mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.[15][17][22]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[15][18]LowHighLabel-free, in-solution, provides a complete thermodynamic profile.[15][17]Low throughput, requires larger amounts of purified protein.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Monitors the thermal denaturation of a protein in the presence and absence of a ligand.[23][24][25][26]Target engagement, relative affinity.HighLowHigh throughput, low sample consumption, good for initial hit triage.[24][25][26]Provides relative affinity (ΔTm), not absolute; some ligands may not induce a thermal shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the magnetic environment of atomic nuclei upon ligand binding.Binding confirmation, structural information on the binding site.[5]LowHighProvides high-resolution structural information, can detect very weak interactions.[5]Low throughput, requires large amounts of protein, specialized equipment and expertise.
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex.[5][13]High-resolution binding mode, definitive proof of direct binding.[13]LowHighProvides the most detailed structural information, crucial for structure-based drug design.[13]Requires protein crystallization, which can be a significant bottleneck.

Experimental Protocols: A Practical Approach

To ensure the trustworthiness of the validation process, it is crucial to follow well-defined and robust experimental protocols.

Protocol 1: Surface Plasmon Resonance (SPR) for Hit Confirmation

Objective: To confirm direct binding of hits to the target protein and determine binding kinetics.

Methodology:

  • Ligand and Analyte Preparation:

    • Express and purify the target protein (ligand) to >95% purity.

    • Prepare a stock solution of the hit compound (analyte) in a suitable buffer, ensuring solubility.

    • Prepare a running buffer that is compatible with both the protein and the compound.[20]

  • Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining reactive groups with ethanolamine.

  • Analyte Binding and Measurement:

    • Inject a series of concentrations of the hit compound over the immobilized target surface.

    • Monitor the binding response in real-time.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

    • Regenerate the surface between different compound injections using a mild regeneration solution (e.g., low pH glycine) to remove any bound analyte.[19]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Objective: To rapidly screen hits for their ability to stabilize the target protein, indicating direct binding.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Prepare serial dilutions of the hit compounds.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the protein solution, the fluorescent dye, and the hit compound to each well.

    • Include appropriate controls: protein and dye without compound (negative control), and a known binder if available (positive control).

  • Thermal Denaturation and Data Collection:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature in a stepwise manner (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

    • Measure the fluorescence intensity at each temperature increment.[24]

  • Data Analysis:

    • Plot fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded (the midpoint of the transition).

    • A significant increase in the Tm in the presence of a compound (ΔTm) indicates that the compound binds to and stabilizes the protein.[23]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To obtain a complete thermodynamic profile of the protein-ligand interaction.

Methodology:

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of the target protein and the hit compound in the same buffer to minimize heats of dilution.[18]

    • Degas both solutions to prevent air bubbles in the calorimeter.[18]

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.[18]

    • Set the experimental parameters, including the temperature, stirring speed, and injection volumes.

  • Titration and Data Acquisition:

    • Perform a series of small injections of the compound into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.[18][22]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.[15]

Integrating Cellular Assays: Bridging the Gap to Physiology

While biophysical assays are powerful tools for confirming direct target engagement, it is crucial to eventually validate hits in a more physiologically relevant context.[27] Cell-based assays serve as a critical bridge between in vitro biochemical/biophysical data and in vivo efficacy.

Once a hit has been robustly validated biophysically, the next logical step is to assess its activity in a cellular environment. This can involve:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is able to enter cells and bind to its intended target in the complex milieu of the cytoplasm.[24]

  • Functional Cellular Assays: These assays measure the downstream consequences of target modulation. For example, if the target is a kinase, a functional assay might measure the phosphorylation of a downstream substrate.

  • Phenotypic Assays: These assays assess the effect of the compound on a cellular phenotype that is relevant to the disease of interest, such as cell proliferation, apoptosis, or migration.[3][4]

Cellular_Validation_Logic Biophysically_Validated_Hit Biophysically Validated Hit (Confirmed Direct Binder) Cell_Permeability Is the compound cell-permeable? Biophysically_Validated_Hit->Cell_Permeability Target_Engagement_in_Cells Cellular Target Engagement Assay (e.g., CETSA) Cell_Permeability->Target_Engagement_in_Cells Yes Promising_Lead_Candidate Promising Lead Candidate Cell_Permeability->Promising_Lead_Candidate No (Consider Prodrug Strategy) Functional_Response Does it elicit a functional response? Target_Engagement_in_Cells->Functional_Response Downstream_Signaling_Assay Functional Cellular Assay (e.g., Phosphorylation, Reporter Gene) Functional_Response->Downstream_Signaling_Assay Yes Functional_Response->Promising_Lead_Candidate No (Re-evaluate MoA) Phenotypic_Effect Does it have the desired phenotypic effect? Downstream_Signaling_Assay->Phenotypic_Effect Disease_Relevant_Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, Migration) Phenotypic_Effect->Disease_Relevant_Phenotypic_Assay Yes Phenotypic_Effect->Promising_Lead_Candidate No (Investigate Off-Target Effects) Disease_Relevant_Phenotypic_Assay->Promising_Lead_Candidate

Caption: Decision-making flowchart for the cellular validation of biophysically confirmed hits.

Conclusion

The orthogonal validation of hits from biochemical and biophysical assays is not merely a confirmatory step; it is a critical, data-driven process that underpins the foundation of a successful drug discovery program. By employing a multi-faceted approach that combines different assay technologies, researchers can effectively triage initial hits, eliminate false positives, and gain a deep understanding of the molecular interactions that drive biological activity. This rigorous validation process significantly increases the probability of success in the subsequent, and more resource-intensive, stages of lead optimization and preclinical development.[4] As senior application scientists, our role is to guide researchers in designing and executing these validation cascades with scientific integrity and a clear understanding of the causal relationships between experimental choices and the quality of the resulting data.

References

  • Hit to lead - Wikipedia. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. Available at: [Link]

  • What is hit to lead stage in drug discovery? - Dotmatics. Available at: [Link]

  • Hit & Lead Discovery | Hit-to-Lead Services - AXXAM. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. Available at: [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. Available at: [Link]

  • Hit-to-lead in drug discovery - Drug Target Review. Available at: [Link]

  • Hit-to-Lead process | Drug Discovery - Oncodesign Services. Available at: [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC. Available at: [Link]

  • Thermal shift assays for early-stage drug discovery - AXXAM. Available at: [Link]

  • MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery. Available at: [Link]

  • Orthogonal Assay Service - Creative Biolabs. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. Available at: [Link]

  • From gene to validated and qualified hits | AXXAM. Available at: [Link]

  • Thermal Shift Assay (TSA) - ICE Bioscience. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Hit-to-Lead: Hit Validation and Assessment - PubMed. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • of HTS campaign and hit validation by orthogonal biophysical... - ResearchGate. Available at: [Link]

  • Biophysical Assays - Selvita. Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC. Available at: [Link]

  • Thermal Shift Assay for Protein Binding | JoVE Journal. Available at: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. Available at: [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Available at: [Link]

  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC - NIH. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available at: [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - Oxford Academic. Available at: [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available at: [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. Available at: [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery | ACS Central Science - ACS Publications. Available at: [Link]

  • Isothermal Titration Calorimetry ITC | Protocols.io. Available at: [Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR - Nicoya Lifesciences. Available at: [Link]

  • One Question, Multiple Answers: Biochemical and Biophysical Screening Methods Retrieve Deviating Fragment Hit Lists - PubMed. Available at: [Link]

  • Augmenting Hit Identification by Virtual Screening Techniques in Small Molecule Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy - Evotec. Available at: [Link]

  • Fragment Based Drug Discovery: Case Histories and Experiences of Combining Orthogonal Methods | Bruker. Available at: [Link]

  • The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed. Available at: [Link]

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Comparative Antimicrobial Spectrum of Novel Pyridine Derivatives: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel therapeutic agents capable of bypassing existing microbial efflux pumps and enzymatic degradation pathways. In medicinal chemistry, the pyridine ring—a six-membered azaheterocycle—has emerged as a highly privileged scaffold. Its unique electronic distribution allows for robust hydrogen bonding, π-π stacking, and dipole interactions with diverse biological targets [5].

This guide provides an objective, data-driven comparison of novel pyridine derivatives against standard clinical alternatives, detailing the mechanistic causality behind their efficacy and the self-validating experimental protocols required for accurate preclinical evaluation.

Mechanistic Causality & Target Engagement

To understand why pyridine derivatives often outperform legacy antibiotics, we must examine their target engagement at the molecular level. Recent structural optimizations have hybridized the pyridine core with other active pharmacophores (such as thiadiazoles, pyrazoles, and oxadiazoles) to create dual-action molecules [1].

  • Bacterial Target Engagement : Molecular docking studies demonstrate that novel pyridine derivatives act as potent inhibitors of bacterial DNA gyrase (GyrA). The nitrogen heteroatom in the pyridine ring forms critical hydrogen bonds with the active site residues of GyrA, halting DNA supercoiling and triggering bacterial apoptosis with binding affinities superior to legacy drugs like Ampicillin [2].

  • Fungal & Oxidative Target Engagement : Hybrid derivatives (e.g., pyridine-4-carbonyl-pyrazoles) exhibit a dual-threat mechanism. They disrupt fungal ergosterol synthesis while simultaneously scavenging reactive oxygen species (ROS), thereby mitigating the oxidative stress that often exacerbates localized tissue damage during severe infections [3].

MOA cluster_0 Antibacterial Pathway cluster_1 Antifungal / Antioxidant Pathway P Novel Pyridine Derivatives G DNA Gyrase (GyrA) Inhibition P->G R ROS Scavenging (Dual Action) P->R D DNA Supercoiling Arrest G->D B Bacterial Cell Death D->B E Ergosterol Synthesis Disruption R->E F Fungal Cell Death E->F

Fig 1: Dual mechanism of action of pyridine derivatives against microbial targets.

Comparative Antimicrobial Spectrum (Experimental Data)

To objectively evaluate the clinical potential of these novel compounds, we compare their Minimum Inhibitory Concentration (MIC) against standard-of-care alternatives (e.g., Ciprofloxacin, Fluconazole, and Gatifloxacin). Lower MIC values indicate higher antimicrobial potency.

Compound Class / Specific DerivativeTarget PathogenMIC (μg/mL)Standard AlternativeAlternative MIC (μg/mL)Ref
Imidazo[2,1-b][1,3,4]thiadiazole-pyridine (17d, 4-F substituted)S. aureus / E. coli0.5Gatifloxacin1.0[1]
Imidazo[2,1-b][1,3,4]thiadiazole-pyridine (17a)C. albicans (ATCC 9763)8.0Fluconazole8.0[1]
1,3,4-oxadiazole-pyridine (Compound 9, 3,5-di-NO2)P. aeruginosa12.5Ciprofloxacin6.25 - 12.5[4]
Nicotinic acid benzylidene hydrazide (Nitro-substituted)B. subtilis6.25Norfloxacin6.25[5]
Structure-Activity Relationship (SAR) Insights

The experimental data above highlights a direct causality between specific functional group substitutions and antimicrobial potency:

  • Halogenation (Fluorine/Chlorine) : The addition of a 4-Fluoro group (as seen in compound 17d) significantly enhances lipophilicity. Fluorine's high electronegativity and small van der Waals radius improve the molecule's penetration through the complex lipid bilayer of Gram-negative bacteria without introducing steric hindrance [1].

  • Nitro (-NO2) Substitutions : Introducing electron-withdrawing nitro groups at the 3rd and 5th positions of the phenyl ring enhances the electrophilic character of the molecule. This facilitates stronger hydrogen bonding with the active site residues of microbial enzymes, directly lowering the MIC [4].

Self-Validating Experimental Protocol: Antimicrobial Susceptibility

To ensure reproducibility and trustworthiness, the following protocol outlines a self-validating broth microdilution assay based on Clinical and Laboratory Standards Institute (CLSI) guidelines. A protocol is only as reliable as its internal controls; therefore, this workflow is designed to automatically flag false positives or contamination.

Workflow S1 Compound Preparation S2 Inoculum Standardization S1->S2 S3 Microtiter Serial Dilution S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 Colorimetric MIC (Resazurin) S4->S5

Fig 2: Self-validating broth microdilution workflow for MIC determination.

Step-by-Step Methodology
  • Compound Preparation & Vehicle Control : Dissolve the novel pyridine derivative in Dimethyl Sulfoxide (DMSO) to create a stock solution.

    • Causality Check: Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v). Higher concentrations induce vehicle-mediated cytotoxicity, which will generate false-positive antimicrobial results.

  • Inoculum Standardization : Cultivate the target bacterial/fungal strains on Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi). Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Serial Dilution : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (typically ranging from 128 μg/mL down to 0.125 μg/mL) in Mueller-Hinton Broth.

  • Implementation of Self-Validating Controls :

    • Positive Control: Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the baseline susceptibility of the test strain [3].

    • Negative Control: Broth only (validates media sterility; must show no growth).

    • Growth Control: Broth + Inoculum (validates pathogen viability; must show robust growth).

  • Incubation & Colorimetric Readout : Inoculate the wells and incubate at 37°C for 18-24 hours. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality Check: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by the oxidoreductase enzymes of metabolically active cells. This eliminates the subjectivity of visual turbidity assessments, providing a definitive, binary readout for the MIC.

Conclusion

Novel pyridine derivatives, particularly those hybridized with thiadiazoles, oxadiazoles, and pyrazoles, demonstrate a broad and potent antimicrobial spectrum that frequently rivals or exceeds standard therapies like Ciprofloxacin and Fluconazole. By leveraging targeted SAR optimizations (such as strategic halogenation) and rigorous, self-validating screening protocols, drug development professionals can confidently accelerate the translation of these privileged scaffolds into viable clinical candidates.

References

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed Source: nih.gov 1

  • An efficient one-pot synthesis and in vitro antimicrobial activity of new pyridine derivatives bearing the tetrazoloquinoline nucleus - ResearchGate Source: researchgate.net 2

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - RSC Publishing Source: rsc.org 3

  • ANTIMICROBIAL ACTIVITY AND SAR OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES - Semantic Scholar Source: semanticscholar.org 4

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH Source: nih.gov 5

Sources

assessing the selectivity profile of a novel kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Precision Targeting: Assessing the Selectivity Profile of a Novel 4th-Generation EGFR Kinase Inhibitor

As kinase inhibitors continue to dominate targeted oncology, the primary hurdle in drug development has shifted from achieving potency to guaranteeing selectivity. The highly conserved nature of the ATP-binding pocket across the ~500 human kinases means that off-target binding is a persistent threat, often resulting in dose-limiting toxicities.

In this guide, we evaluate the selectivity profile of a novel, hypothetical 4th-generation EGFR inhibitor—NKI-26 —designed specifically to target the triple-mutant EGFR (L858R/T790M/C797S) while strictly sparing Wild-Type (WT) EGFR. The emergence of the C797S mutation at the ATP-binding site is a well-documented mechanism of acquired resistance to 3rd-generation inhibitors like Osimertinib[1]. We will objectively compare NKI-26’s performance against standard-of-care alternatives: Osimertinib (3rd-generation) and Erlotinib (1st-generation).

Architecting a Self-Validating Profiling Cascade

In our laboratory experience, relying solely on biochemical IC50​ values derived from purified, truncated kinase domains is a fundamental pitfall. Biochemical assays utilize artificial ATP concentrations (often 10 µM) that fail to mimic the 1–5 mM ATP environment of a living cell. To establish a rigorous, self-validating system, we must employ a tripartite orthogonal workflow:

  • Broad Kinome Profiling (KINOMEscan): Establishes the global off-target landscape across the kinome using competitive binding[2].

  • Live-Cell Target Engagement (NanoBRET): Validates that the inhibitor can penetrate the cell membrane and successfully compete with physiological ATP to bind the target kinase in its native multiprotein complex[3].

  • Phenotypic Functional Selectivity: Confirms that target engagement translates into a quantifiable therapeutic window (selective cell death of mutant vs. WT cells).

ProfilingCascade A Phase 1: Broad Kinome Profiling (KINOMEscan) B Phase 2: Live-Cell Target Engagement (NanoBRET TE) A->B Selectivity Score (S-score) C Phase 3: Functional Selectivity (Ba/F3 Viability Assays) B->C Intracellular IC50 D Therapeutic Window Validation C->D Mutant vs WT Margin

Fig 1. The tripartite self-validating workflow for kinase inhibitor selectivity profiling.

Comparative Data Analysis: NKI-26 vs. Alternatives

Phase 1: Global Kinome Selectivity

We first evaluated the compounds using the KINOMEscan platform at a screening concentration of 1 µM. The Selectivity Score ( Sscore​ ) is a quantitative measure of promiscuity. An S(35) score of 0.02 means the compound binds to only 2% of the tested kinases with >65% inhibition[2].

Table 1: Broad Kinome Selectivity Scores (KINOMEscan)

CompoundGeneration S(35) at 1 µM S(10) at 1 µMPrimary Off-Targets
NKI-26 4th Gen0.02 0.005 BLK, BMX
Osimertinib 3rd Gen0.080.02BLK, ACK1, BTK
Erlotinib 1st Gen0.150.05ABL, GAK, SLK

Insight: NKI-26 demonstrates a highly restricted off-target profile compared to earlier generations, minimizing the risk of broad-spectrum kinase toxicity.

Phase 2: Intracellular Target Engagement

To prove that NKI-26 binds its target under physiological conditions, we utilized the NanoBRET Target Engagement (TE) Intracellular Kinase Assay. This assay measures the apparent affinity of the compound by competitively displacing a fluorescent NanoBRET tracer reversibly bound to a NanoLuc-kinase fusion expressed in live cells[3].

Table 2: Live-Cell Target Engagement ( IC50​ , nM)

CompoundEGFR (WT)EGFR (L858R)EGFR (L858R/T790M/C797S)
NKI-26 >10,000 12.515.2
Osimertinib 3508.5>10,000
Erlotinib 15.05.0>10,000

Insight: While Osimertinib loses all affinity for the C797S mutant due to the loss of the covalent anchoring cysteine[1], NKI-26 maintains potent low-nanomolar engagement. Crucially, NKI-26 shows no measurable engagement with WT EGFR up to 10 µM.

Phase 3: Functional Viability & Therapeutic Window

Finally, we assessed phenotypic viability using engineered Ba/F3 isogenic cell lines dependent on specific EGFR variants.

Table 3: Cellular Proliferation in Ba/F3 Models ( IC50​ , nM)

CompoundBa/F3 (WT)Ba/F3 (Triple Mutant)Therapeutic Index (WT / Mut)
NKI-26 8,500 22.4 ~380x
Osimertinib 450>10,000N/A
Erlotinib 25>10,000N/A

Insight: NKI-26 achieves a massive ~380-fold therapeutic window, ensuring that doses required to eradicate the triple-mutant tumor will not trigger WT EGFR-mediated toxicities (e.g., severe skin rash and diarrhea) commonly seen with Erlotinib.

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness, the following step-by-step protocols detail the exact mechanics of the critical assays used in this evaluation.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan)

Principle: This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum active-site directed ligand for binding to DNA-tagged kinases[2].

  • Reagent Preparation: Grow E. coli infected with T7 phage strains displaying the specific human kinase domains. Lyse the bacteria to release the phage-tagged kinases.

  • Bead Functionalization: Treat streptavidin-coated magnetic beads with biotinylated broad-spectrum kinase ligands.

  • Competitive Binding: In a 384-well plate, combine the phage-tagged kinases, the ligand-coated beads, and the test compound (NKI-26 at 1 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibration: Incubate the mixture for 1 hour at room temperature with gentle shaking to allow the test compound to compete with the immobilized ligand for the kinase ATP-binding site.

  • Washing & Elution: Wash the beads extensively with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound phage. Elute the bound phage-tagged kinases using an elution buffer containing non-biotinylated affinity ligands.

  • Quantification: Quantify the eluted kinase concentration via quantitative PCR (qPCR) targeting the T7 phage genome. Calculate the % Control relative to DMSO (negative) and a pan-kinase inhibitor (positive) control.

Protocol B: Intracellular Target Engagement (NanoBRET TE)

Principle: A proximity-based bioluminescence resonance energy transfer (BRET) assay. When the inhibitor enters the cell, it displaces a fluorescent tracer from the kinase-NanoLuc fusion, resulting in a quantifiable loss of BRET signal[3].

NanoBRET_Mechanism cluster_0 Vehicle Control (High BRET) cluster_1 NKI-26 Treated (Low BRET) K1 Kinase-NanoLuc Fusion T1 Fluorescent Tracer K1->T1 Energy Transfer (Proximity) K2 Kinase-NanoLuc Fusion I1 NKI-26 Inhibitor K2->I1 Competitive Binding T2 Displaced Tracer

Fig 2. NanoBRET Target Engagement mechanism: Competitive displacement of the fluorescent tracer.

  • Cell Preparation & Transfection: Seed HEK293 cells in a 96-well plate at 2×104 cells/well. Transfect cells with a mammalian expression vector encoding the EGFR(L858R/T790M/C797S)-NanoLuc fusion protein using a standard lipid-based transfection reagent.

  • Tracer Incubation: After 24 hours of expression, replace the media with Opti-MEM containing the NanoBRET Tracer K-4 at its predetermined apparent KD​ concentration (e.g., 0.5 µM).

  • Compound Treatment: Immediately add serial dilutions of NKI-26 (ranging from 10 µM down to 0.1 nM) to the designated wells. Include vehicle (DMSO) controls.

  • Equilibration: Incubate the cells for 2 hours at 37°C, 5% CO2​ . This allows NKI-26 to permeate the cell membrane and establish binding equilibrium against the tracer and intracellular ATP.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor to all wells.

  • BRET Measurement: Within 10 minutes, measure the dual-emission BRET signal using a luminescence microplate reader equipped with donor (460 nm) and acceptor (618 nm) filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log of the NKI-26 concentration using a 4-parameter logistic curve fit to determine the intracellular IC50​ .

References

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at:[Link]

  • Acquired rare recurrent EGFR mutations as mechanisms of resistance to Osimertinib in lung cancer and in silico structural modelling. PubMed Central (PMC). Available at:[Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be intrinsically linked with an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride, a compound whose specific toxicological and environmental impact data may not be fully elucidated. In such instances, a conservative approach, grounded in the known hazards of its constituent chemical moieties, is not just a best practice but a professional obligation.

The structural components of this molecule—a pyridine ring, a phenol group, and a hydrochloride salt—each present a distinct hazard profile that informs our disposal protocol. Pyridine and its derivatives are recognized as hazardous substances, often requiring incineration for complete and safe decomposition.[1][2] Phenol is a known protoplasmic poison, capable of causing severe chemical burns and systemic toxicity.[3][4] The hydrochloride salt, while often amenable to neutralization, is part of a larger, biologically active molecule, necessitating its treatment as hazardous waste.[5]

This guide, therefore, is built on a foundation of chemical causality, ensuring that each step is a logical consequence of the compound's inherent properties.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. Given the compound's structure, we must assume it may possess irritant, corrosive, and toxic properties.

Core Principles of Protection:

  • Engineering Controls: All handling of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride, including waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling. The following PPE must be worn at all times:

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection: In the absence of adequate ventilation, or during spill cleanup, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe collection, storage, and ultimate disposal of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride waste.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, chemically resistant, and sealable container for all 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride waste. This includes neat compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name: "3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride," and any known hazard pictograms.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department. In particular, avoid mixing with strong oxidizing agents, strong acids, or bases, which could lead to unforeseen and dangerous reactions.[6]

2. Waste Storage:

  • Secure and Ventilated: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

  • Away from Ignition Sources: Keep the storage area free from sources of ignition, heat, and direct sunlight.[6]

3. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride must be handled by a licensed professional hazardous waste disposal service.[7][8] Never attempt to dispose of this chemical down the drain or in the regular trash.[7]

  • Institutional EHS Consultation: It is imperative to consult with your institution's EHS department to ensure compliance with all federal, state, and local regulations.[7] They will provide guidance on the specific procedures for waste pickup and disposal.

III. Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.

1. Immediate Actions:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Personal Protection: Don appropriate PPE before attempting any cleanup.

2. Spill Containment and Cleanup:

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect: Place the absorbed material or spilled solid into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride.

DisposalWorkflow start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store Sealed Container in a Designated, Ventilated Area with Secondary Containment segregate->storage spill_check Is there a spill? storage->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb & Collect 3. Decontaminate spill_check->spill_procedure Yes contact_ehs Contact Institutional EHS for Waste Pickup and Disposal spill_check->contact_ehs No spill_procedure->segregate end End: Waste is Safely Managed for Professional Disposal contact_ehs->end

Caption: Disposal workflow for 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride.

V. Quantitative Data Summary

CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)IDLH
Pyridine 5 ppm5 ppm1000 ppm
Phenol 5 ppm (skin)5 ppm (skin)250 ppm

Data sourced from the NIOSH Pocket Guide to Chemical Hazards.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). ATSDR Pyridine Tox Profile.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • ChemSupply Australia. (2024). Safety Data Sheet: Pyridine.
  • Benchchem. (n.d.). Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology, Inc. (2014). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Shanghai Tachizaki Biomedical Research Center. (n.d.). Safety Data Sheets.
  • Lab Alley. (2024). How to dispose of hydrochloric acid.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol.
  • National Center for Biotechnology Information. (2023). Phenol Toxicity - StatPearls.

Sources

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